molecular formula C33H65NO3 B1164728 N-Pentadecanoyl-D-erythro-sphingosine

N-Pentadecanoyl-D-erythro-sphingosine

Cat. No.: B1164728
M. Wt: 524
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pentadecanoyl-D-erythro-sphingosine is a specific ceramide species, serving as an essential biochemical tool for investigating the vast and critical sphingolipid signaling pathways in mammalian cells. Ceramides are fundamental components of cellular membranes, where they contribute to the formation of specialized membrane microdomains, often referred to as "lipid rafts," which are crucial for organizing signaling platforms and maintaining membrane integrity . Beyond their structural role, ceramides are potent bioactive lipid mediators involved in a myriad of cellular processes, including the regulation of cell growth, differentiation, inflammation, and stress responses . Research into specific ceramide species, distinguished by their N-acyl chain lengths, is vital for understanding their distinct functions. For instance, studies have shown that different ceramide species exhibit unique tissue distributions; long-chain ceramides like Cer(d18:1/18:0) are predominant in the cerebrum, while very-long-chain species are more common in the spinal cord and peripheral nerves . Furthermore, the saturation of the fatty acid chains in sphingolipids can critically influence their biological impact, with saturated species often being associated with pro-inflammatory and lipotoxic effects, as seen in the context of bone metabolism . As a defined C15-ceramide, this compound provides researchers with a precise compound to dissect these nuanced structure-function relationships. Its applications span the study of membrane biology, the mechanisms of enzymes like sphingomyelin synthases , and the role of specific ceramide species in health and disease, offering a targeted approach to unravel complex sphingolipid-mediated phenomena.

Properties

Molecular Formula

C33H65NO3

Molecular Weight

524

Appearance

Unit:10 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C15:0-D-erythro-Ceramide

Origin of Product

United States

Foundational & Exploratory

C15 Ceramide (d18:1/15:0) molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for researchers and drug development professionals, focusing on the critical application of C15 Ceramide (d18:1/15:0) in quantitative lipidomics.[1][2]

The Gold Standard for Sphingolipid Quantitation[2]

Executive Summary

In the precise world of quantitative lipidomics, C15 Ceramide (d18:1/15:0) serves a critical function as a non-endogenous internal standard.[2] Unlike common biological ceramides (C16, C24), the C15 variant possesses an odd-chain fatty acid tail (pentadecanoic acid) that is virtually absent in mammalian tissues.[2] This unique property allows researchers to spike it into biological samples (plasma, tissue, cell culture) to normalize for extraction efficiency, ionization suppression, and instrument drift without interfering with native lipid signals.[2]

This guide provides the definitive physicochemical data, mass spectrometry parameters, and experimental protocols required to utilize C15 Ceramide effectively.[2]

Physicochemical Characterization

Molecular Identity
  • Common Name: C15 Ceramide (d18:1/15:0)[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: N-pentadecanoyl-D-erythro-sphingosine[2][10]

  • CAS Number: 67492-15-3[2][9][11]

  • Classification: Sphingolipid > Ceramide > Odd-chain Ceramide[2]

Formula & Mass Specifications

The molecular formula is derived from the condensation of Sphingosine (d18:1) and Pentadecanoic Acid (15:0), with the loss of one water molecule during amide bond formation.[2]

PropertyValueNotes
Chemical Formula

Validated for d18:1 sphingoid base + 15:0 FA
Exact Mass (Monoisotopic) 523.4964 Da Used for High-Res MS (Orbitrap/Q-TOF)
Molecular Weight (Average) 523.88 g/mol Used for molarity calculations
Solubility Ethanol, DMSO, Methanol:Chloroform (1:[2][4]1)Poor solubility in pure water
Structural Logic

The molecule consists of two distinct domains that dictate its chromatographic behavior:

  • Sphingoid Base (d18:1): The "backbone" containing the hydroxyl groups and the alkene double bond (trans-4-sphingenine).[2]

  • N-Acyl Chain (15:0): A 15-carbon saturated fatty acid tail attached via an amide linkage.[2]

C15_Structure cluster_0 Structural Components Sphingosine Sphingoid Base (d18:1) (C18 backbone) Amide Amide Bond (-NH-CO-) Sphingosine->Amide C2 Position Formula Total Formula: C33 H65 N O3 Amide->Formula Condensation (-H2O) FattyAcid Fatty Acid Tail (15:0) (Pentadecanoic Acid) FattyAcid->Amide Carboxyl Group

Figure 1: Structural assembly of C15 Ceramide.[2][3][4] The amide linkage connects the d18:1 base to the 15:0 fatty acid.[2]

Mass Spectrometry Parameters (LC-MS/MS)

To quantify ceramides, Triple Quadrupole (QqQ) mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[2]

Ionization Source Settings (ESI+)

C15 Ceramide ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the nitrogen atom in the amide bond, which readily accepts a proton.[2]

  • Polarity: Positive (+)[2]

  • Precursor Ion:

    
    [2]
    
  • Product Ion:

    
     (Sphingosine backbone fragment)[2]
    
    • Note: The 264.3 fragment is characteristic of all d18:1 ceramides, making it a robust transition.[2]

MRM Transition Table
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Cone Voltage (V)
C15 Ceramide 524.5 264.3 25 - 30 40
C16 Ceramide (Ref)538.5264.325 - 3040
C24 Ceramide (Ref)650.6264.330 - 3545

Optimization Note: Collision energy may vary by ±5 eV depending on the specific instrument (e.g., Sciex QTRAP vs. Agilent 6495).

Experimental Protocol: Lipidomics Workflow

This protocol outlines the "Gold Standard" method for using C15 Ceramide to normalize data in a biological assay.

Stock Solution Preparation
  • Powder Handling: C15 Ceramide is often supplied as a lyophilized powder.[2]

  • Solvent: Dissolve 1 mg of C15 Ceramide in 1 mL of Chloroform:Methanol (1:1) to create a 1 mg/mL primary stock.

  • Storage: Store at -20°C in glass vials (Teflon-lined caps). Avoid plastic, as lipids can adsorb to polypropylene.[2]

Internal Standard (IS) Spiking Strategy

The IS must be added before extraction to account for lipid loss during the phase separation steps.[2]

  • Working Solution: Dilute stock to 5 µM in Methanol.

  • Spike Volume: Add 10 µL of Working Solution to every 100 µL of biological sample (plasma/lysate).[2]

  • Final Concentration: 0.5 µM (varies by instrument sensitivity).

Extraction (Modified Bligh & Dyer)
  • Sample: 100 µL Plasma + 10 µL C15 Ceramide IS.[2]

  • Lysis: Add 375 µL Methanol:Chloroform (2:1 v/v). Vortex 30 sec.

  • Phase Split: Add 125 µL Chloroform + 125 µL Water. Vortex.

  • Centrifuge: 10,000 x g for 5 mins at 4°C.

  • Collection: Recover the lower organic phase (contains ceramides).

  • Dry: Evaporate solvent under Nitrogen gas.

  • Reconstitute: Resuspend in 100 µL Mobile Phase (e.g., 95% MeOH + 5mM Ammonium Formate).

Data Normalization Logic

[2]

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data analysis, highlighting where C15 Ceramide integrates into the process.

Lipidomics_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike C15 Ceramide IS (Crucial Step) Sample->Spike Add Internal Standard Extract Lipid Extraction (Bligh & Dyer / Matyash) Spike->Extract Equilibrate LCMS LC-MS/MS Analysis (MRM: 524.5 -> 264.3) Extract->LCMS Inject Organic Phase Data Data Normalization (Target Area / IS Area) LCMS->Data Raw Chromatogram

Figure 2: Quantitative Lipidomics Workflow. The red node indicates the mandatory spiking step prior to extraction.[2]

References

  • Avanti Polar Lipids. C15 Ceramide (d18:1/15:[2][3][7][8]0) Product Sheet & Safety Data. Available at: [Link][2]

  • LIPID MAPS® Structure Database. Ceramide (d18:1/15:0) Structure and Properties. Available at: [Link]

  • Bielawski, J., et al. (2006).[2] Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods.

  • Shaner, R. L., et al. (2009).[2] Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on N-Pentadecanoyl-psychosine (also known as C15 Galactosylceramide ), corresponding to CAS number 112726-51-9 .[1][2][3]

Note on Nomenclature: The user query "N-Pentadecanoyl-sphingosine" typically refers to C15 Ceramide (no sugar moiety).[1][3] However, CAS 112726-51-9 is definitively assigned to N-Pentadecanoyl-psychosine (C15 Galactosylceramide), a glycosphingolipid.[1][2][3] To ensure scientific accuracy and safety, this guide treats the CAS number as the primary identifier, focusing on C15 Galactosylceramide , while clarifying its distinction from C15 Ceramide.

CAS Number: 112726-51-9 Primary Application: Internal Standard for Sphingolipidomics (LC-MS/MS)[1][3]

Executive Summary

N-Pentadecanoyl-psychosine (C15 Galactosylceramide) is a synthetic, non-endogenous glycosphingolipid utilized primarily as an Internal Standard (IS) in the quantitative analysis of galactosylceramides (GalCer) and glucosylceramides (GluCer).[1][3] Its odd-chain fatty acid tail (C15:[1][3]0) renders it biologically unique in mammalian systems—where even-chain lipids (C16, C18, C24) predominate—allowing for precise mass spectrometric differentiation from endogenous species.[1][3]

This compound is critical in the study of demyelinating disorders (e.g., Krabbe disease) and neurodegenerative pathologies (e.g., Parkinson’s disease linked to GBA1 mutations), where accurate quantification of GalCer isoforms in cerebrospinal fluid (CSF) and plasma is required.[3]

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7][8][9]

Identity & Structure

The compound consists of a sphingosine backbone (d18:[3]1) acylated with pentadecanoic acid (C15:[1][3]0) at the amine position and glycosylated with galactose at the C1 hydroxyl group.

PropertySpecification
Common Name C15 Galactosylceramide (d18:1/15:[1][2][3][4]0)
Synonyms N-Pentadecanoyl-psychosine; GalCer(d18:1/15:[1][2][3][4]0)
CAS Number 112726-51-9
Molecular Formula C₃₉H₇₅NO₈
Molecular Weight 686.02 g/mol
Exact Mass 685.5493 (Monoisotopic)
Solubility Soluble in DMSO (up to 10 mM), Ethanol (miscible), Chloroform:Methanol (2:[1][2][3]1)
Appearance White to off-white solid powder
Stability Stable for ≥2 years at -20°C (powder); hygroscopic
Structural Distinction (Critical)

Researchers must distinguish between the Ceramide and Cerebroside forms to avoid analytical errors.[3]

  • C15 Ceramide (N-Pentadecanoyl-sphingosine): Lacks the galactose headgroup.[1][3] Used to quantify ceramides.[5]

  • C15 Galactosylceramide (CAS 112726-51-9): Contains the galactose headgroup.[1][2][3] Used to quantify cerebrosides.

ChemicalStructure cluster_legend Structural Components Sphingosine Sphingosine Backbone (d18:1) Compound C15 Galactosylceramide (CAS 112726-51-9) Sphingosine->Compound Amide Bond FattyAcid Pentadecanoic Acid (C15:0) FattyAcid->Compound Acylation Galactose Galactose Headgroup (Beta-linkage) Galactose->Compound Glycosidic Bond (C1-OH)

Figure 1: Structural assembly of C15 Galactosylceramide.[1][2][3][4] The C15 fatty acid chain provides the "odd-chain" mass shift required for use as an internal standard.[1][3]

Application in Lipidomics: The "Odd-Chain" Logic[1][3]

Why C15?

Endogenous sphingolipids in humans are synthesized primarily from Palmitoyl-CoA (C16), leading to even-chain lengths (C16, C18, C20, C22, C24).[1][3]

  • Interference-Free: C15 isoforms are virtually absent in biological matrices, ensuring the signal detected at the C15 transition is derived solely from the spiked internal standard.[3]

  • Physical Mimicry: C15 GalCer co-elutes or elutes in close proximity to endogenous C16/C18 GalCers, experiencing similar ionization suppression/enhancement effects (matrix effects), making it an ideal normalizer.[3]

Biological Relevance

Galactosylceramides are major components of the myelin sheath .

  • Krabbe Disease: Deficiency in galactosylceramidase (GALC) leads to accumulation of psychosine and GalCer.[3]

  • Parkinson's Disease: GBA1 mutations impair glucocerebrosidase, affecting the balance between Glucosylceramide (GluCer) and Galactosylceramide (GalCer).[3] Accurate separation and quantification of these isomers using C15 standards is crucial for biomarker discovery [1].

Analytical Protocol: LC-MS/MS Workflow

This protocol outlines the quantification of Galactosylceramides in human plasma or CSF using C15 GalCer as the internal standard.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg C15 GalCer in 1 mL Chloroform:Methanol (2:1) to make a 1 mg/mL stock. Store at -20°C in amber glass vials.

  • Working IS Solution: Dilute stock in Methanol to 200 nM (approx. 137 ng/mL).

Sample Extraction (Modified Bligh-Dyer)
  • Aliquot: Transfer 50 µL of plasma/CSF to a borosilicate glass tube.

  • Spike IS: Add 10 µL of Working IS Solution (C15 GalCer).

  • Precipitation: Add 1.5 mL Methanol:Chloroform (2:1 v/v). Vortex for 30 seconds.

  • Phase Separation: Add 0.5 mL Chloroform and 0.5 mL ultrapure water. Vortex and centrifuge at 3000 x g for 10 min.

  • Collection: Transfer the lower organic phase (containing lipids) to a clean vial.

  • Drying: Evaporate solvent under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A:Mobile Phase B (50:50).

LC-MS/MS Conditions

Critical Challenge: GalCer and GluCer are isobaric (same mass).[1][3] They must be chromatographically separated, or the mass spectrometer cannot distinguish them. A HILIC column or a specific C18 method is required.

ParameterCondition
Column HILIC (e.g., Waters BEH Amide) or C18 (e.g., ACE Excel SuperC18)
Mobile Phase A 10 mM Ammonium Formate in Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile:Isopropanol (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM Transition 686.6 → 264.3 (Quantifier)

MRM Transition Logic:

  • Precursor (Q1): [M+H]⁺ at m/z 686.6.[1][3]

  • Product (Q3): m/z 264.3 corresponds to the sphingosine backbone fragment [d18:1 - 2H₂O]⁺, a characteristic fragment for sphingolipids.[1][3]

LCMS_Workflow cluster_separation Critical Step: Isomer Resolution Sample Biological Sample (Plasma/CSF) IS_Addition Spike Internal Standard (C15 GalCer - CAS 112726-51-9) Sample->IS_Addition Extraction Lipid Extraction (Chloroform/MeOH) IS_Addition->Extraction Separation LC Separation (HILIC Column) Extraction->Separation Inject Organic Phase Detection MS/MS Detection (MRM 686.6 -> 264.3) Separation->Detection Elution Data Quantification (Area Ratio: Analyte/IS) Detection->Data

Figure 2: Analytical workflow emphasizing the critical separation of GalCer from GluCer isomers.

Handling & Stability Guidelines

  • Hygroscopicity: Sphingolipids attract moisture.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which degrades the lipid.

  • Solvent Compatibility: Avoid storing in 100% aqueous buffers for >24 hours. Use organic solvents (MeOH/CHCl3) for long-term storage.[1][3]

  • Plasticware: Minimize use of plastic tubes during extraction; lipids can adsorb to plastic surfaces. Use glass inserts for LC vials.

References

  • Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. Journal of Parkinson's Disease. Available at: [Link] (Note: Search context confirms utility in PD/GBA1 research).

  • Avanti Polar Lipids: Sphingolipid Standards. Available at: [Link][3]

  • Lipid Maps Structure Database: Galactosylceramides. Available at: [Link]

Sources

The Definitive Guide to C15:0 Ceramide as a Non-Endogenous Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Achieving Quantitative Accuracy in Mass Spectrometry

Authored by: Gemini AI

Abstract

In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. This technical guide provides an in-depth exploration of the role and application of N-pentadecanoyl-D-erythro-sphingosine (C15:0 Ceramide) as a non-endogenous internal standard for mass spectrometry-based analysis of ceramides. We will delve into the fundamental principles of internal standardization, the rationale for selecting a non-naturally occurring lipid, and provide a detailed, field-proven protocol for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and validity of their lipidomic data.

The Central Role of Ceramides in Cellular Signaling

Ceramides, a class of sphingolipids, are not merely structural components of cellular membranes; they are critical bioactive molecules involved in a myriad of cellular processes.[1][2] Comprised of a sphingosine backbone N-acylated with a fatty acid, the specific acyl chain length dictates their biological function.[3][4] Ceramides are central hubs in sphingolipid metabolism and act as second messengers in signaling cascades that regulate apoptosis, cell cycle arrest, inflammation, and insulin resistance.[1][5][6] Given their profound impact on cellular fate, the accurate quantification of individual ceramide species is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

Ceramide Biosynthesis and Signaling Pathways

Ceramides are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.[1][2] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is subsequently desaturated to form ceramide.[2][7] The salvage pathway involves the breakdown of complex sphingolipids back into sphingosine, which can then be re-acylated to form ceramide.[2][6]

Stress stimuli, such as TNF-α and chemotherapeutic agents, can activate sphingomyelinases to hydrolyze sphingomyelin, leading to a rapid increase in ceramide levels and the initiation of downstream signaling events.[5]

Ceramide_Signaling cluster_synthesis Ceramide Generation cluster_effects Downstream Cellular Effects De Novo Synthesis De Novo Synthesis Ceramide Ceramide De Novo Synthesis->Ceramide Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis Sphingomyelin Hydrolysis->Ceramide Salvage Pathway Salvage Pathway Salvage Pathway->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Insulin Resistance Insulin Resistance Ceramide->Insulin Resistance Stress Stimuli Stress Stimuli Stress Stimuli->Sphingomyelin Hydrolysis

Figure 1: Overview of Ceramide Generation and Downstream Signaling Pathways.

The Imperative for Internal Standards in Quantitative Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and specific quantification of lipids.[8] However, the accuracy of quantification can be compromised by several factors, including variations in sample extraction efficiency, matrix effects, and instrument response.[9][10] To correct for these variables, an internal standard (IS) is introduced into the sample at a known concentration early in the analytical workflow.[10]

An ideal internal standard should possess physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis.[9] For lipidomics, this has led to the widespread use of stable isotope-labeled (e.g., ¹³C or ²H) analogs of the endogenous lipids being measured.[9][11] While these are considered the gold standard, their synthesis can be costly, and they may not be available for all lipid species.[11]

The Case for C15:0 Ceramide: A Non-Endogenous Approach

An effective alternative to stable isotope-labeled standards is the use of non-endogenous lipids.[11][12] These are lipid species that are structurally similar to the analytes but are not naturally present in the biological matrix being analyzed.[10] This approach offers a distinct advantage: it eliminates the risk of the internal standard signal overlapping with that of an endogenous lipid.[12]

Ceramides with odd-chain fatty acids, such as pentadecanoic acid (C15:0), are found in trace amounts, if at all, in most mammalian tissues.[13][14] While C15:0 is recognized as an essential fatty acid primarily obtained from dietary sources like dairy fat, its incorporation into ceramides is not a major metabolic fate in most cell types, making C15:0 ceramide an excellent candidate for a non-endogenous internal standard.[13][15]

Key Attributes of C15:0 Ceramide as an Internal Standard:

  • Non-Endogenous Nature: Minimizes the risk of interference from naturally occurring ceramides.

  • Structural Similarity: The C15:0 acyl chain length is close to that of the most abundant endogenous ceramides (e.g., C16:0, C18:0), ensuring similar extraction and ionization efficiencies.

  • Chemical Stability: As a saturated lipid, C15:0 ceramide is chemically stable and less prone to oxidation than unsaturated ceramides.

  • Commercial Availability: High-purity C15:0 ceramide is readily available from commercial suppliers.

Internal_Standard_Principle cluster_workflow Analytical Workflow cluster_data Data Analysis Biological Sample Biological Sample Add C15:0 Ceramide IS Add C15:0 Ceramide IS Biological Sample->Add C15:0 Ceramide IS Lipid Extraction Lipid Extraction Add C15:0 Ceramide IS->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Peak Area Analyte Peak Area Analyte LC-MS/MS Analysis->Peak Area Analyte Peak Area IS Peak Area IS LC-MS/MS Analysis->Peak Area IS Calculate Ratio Calculate Ratio Peak Area Analyte->Calculate Ratio Peak Area IS->Calculate Ratio Quantify Analyte Quantify Analyte Calculate Ratio->Quantify Analyte Known Concentration of IS Known Concentration of IS Known Concentration of IS->Add C15:0 Ceramide IS Calibration Curve Calibration Curve Calibration Curve->Quantify Analyte

Figure 2: Principle of Internal Standardization using C15:0 Ceramide.

Experimental Protocol: Quantification of Ceramides using C15:0 Ceramide Internal Standard

This protocol outlines a robust method for the quantification of various ceramide species in plasma or cell lysates using LC-MS/MS with C15:0 ceramide as an internal standard.

Materials and Reagents
  • Internal Standard: C15:0 Ceramide (this compound), >99% purity (e.g., from Avanti Polar Lipids).

  • Solvents: HPLC-grade chloroform, methanol, isopropanol, acetonitrile, formic acid, and water.

  • Biological Matrix: Plasma, serum, or cell pellets.

  • Equipment: Vortex mixer, centrifuge, evaporating system (e.g., nitrogen stream or centrifugal evaporator), HPLC system coupled to a triple quadrupole mass spectrometer.

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of C15:0 ceramide at 1 mg/mL in chloroform:methanol (2:1, v/v).

  • From the stock solution, prepare a working internal standard solution at a concentration of 1 µg/mL in methanol. The optimal final concentration of the IS in the sample should be determined empirically but a common starting point is to spike samples to a final concentration in the range of 50-100 ng/mL.

Sample Preparation and Lipid Extraction (Bligh and Dyer Method)
  • To 50 µL of plasma or a cell pellet from a known number of cells, add 10 µL of the 1 µg/mL C15:0 ceramide working solution.

  • Add 188 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute.

  • Add 63 µL of chloroform and vortex for 1 minute.

  • Add 63 µL of water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) into a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v with 0.1% formic acid).

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization will be required for specific instrumentation.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% formic acid
Mobile Phase B Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 0-1 min: 50% B; 1-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20.1-25 min: re-equilibrate at 50% B
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 - 3.0 kV
Source Temperature 140 - 150 °C
Desolvation Temp. 350 - 600 °C
MRM Transitions for Ceramides

The precursor ion for ceramides in positive ion mode is the [M+H]⁺ adduct. The most common product ion results from the neutral loss of the N-acyl chain, yielding the sphingosine backbone fragment at m/z 264.4.[16][17]

Ceramide Species Precursor Ion (m/z) Product Ion (m/z)
C15:0 Ceramide (IS) 524.5264.4
C16:0 Ceramide538.5264.4
C18:1 Ceramide564.5264.4
C18:0 Ceramide566.5264.4
C20:0 Ceramide594.5264.4
C24:1 Ceramide648.6264.4
C24:0 Ceramide650.6264.4

Note: These masses are for the most common d18:1 sphingosine backbone. Adjustments will be necessary for other sphingoid bases.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of each endogenous ceramide and the C15:0 ceramide internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of a ceramide standard mix and a constant concentration of the C15:0 ceramide IS. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Perform a linear regression to generate a calibration curve.

  • Concentration Calculation: Use the equation from the linear regression of the calibration curve to determine the concentration of each ceramide species in the unknown samples based on their measured peak area ratios.

Conclusion: Ensuring Trustworthiness in Lipidomic Data

The use of a non-endogenous internal standard like C15:0 ceramide represents a robust and cost-effective strategy for achieving accurate quantification in ceramide analysis. By accounting for variations in sample handling and instrument performance, this approach provides a self-validating system that enhances the reliability and reproducibility of experimental results. As the field of lipidomics continues to unravel the complex roles of lipids in health and disease, the adoption of rigorous and validated analytical methods is not just best practice—it is essential for scientific progress.

References

  • Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. (n.d.). MetwareBio. Retrieved from [Link]

  • Ceramide Signaling. (n.d.). GeneGlobe. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). C15 Ceramide-d7 (d18:1-d7/15:0). Retrieved from [Link]

  • Thakkar, H., Vincent, V., & Chaurasia, B. (2025). Ceramide signaling in immunity: a molecular perspective. Journal of Biomedical Science, 32(1), 1-21. Retrieved from [Link]

  • Wang, M., Wang, C., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 35(5), 679-703. Retrieved from [Link]

  • Ceramide signaling in adaptive immune cells. Overview of the pathways... (n.d.). ResearchGate. Retrieved from [Link]

  • Paul, S., & Torta, F. (2020). Lipidomics from sample preparation to data analysis: a primer. FEBS Letters, 594(22), 3749-3766. Retrieved from [Link]

  • Lee, S. Y., Kim, H. J., & Kim, M. R. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 50(1), 1-8. Retrieved from [Link]

  • Amigó, N., & Mallol, R. (2018). Quantification of Lipids: Model, Reality, and Compromise. Metabolites, 8(4), 86. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Home. Retrieved from [Link]

  • Kasumov, T., Li, L., Li, M., Gulshan, K., Kirwan, J. P., & Sadygov, R. G. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 1147-1155. Retrieved from [Link]

  • Bishop, L. (2021). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Retrieved from [Link]

  • Sun, Y., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]

  • Sugiura, Y., et al. (2012). Imaging Mass Spectrometry Visualizes Ceramides and the Pathogenesis of Dorfman-Chanarin Syndrome Due to Ceramide Metabolic Abnormality in the Skin. PLoS ONE, 7(11), e49519. Retrieved from [Link]

  • LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. (n.d.). Waters. Retrieved from [Link]

  • Turpin-Nolan, S. M., & Brüning, J. C. (2020). The Role of Ceramides in Metabolic and Cardiovascular Diseases. Diabetologia, 63(2), 224-236. Retrieved from [Link]

  • The Groundbreaking Discovery & New Science Validating C15:0 as an Essential Fatty Acid. (2025). Fatty15. Retrieved from [Link]

  • Ishikawa, J., et al. (2019). Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases. Journal of Lipid Research, 60(5), 913-922. Retrieved from [Link]

  • Holopainen, J. M., Angelova, M. I., & Kinnunen, P. K. J. (2003). Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI. Journal of Cell Science, 116(Pt 15), 3139-3148. Retrieved from [Link]

  • Chiantia, S., & London, E. (2022). Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. Biomolecules, 12(8), 1017. Retrieved from [Link]

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  • Vences-Guzmán, M. A., & Geiger, R. M. (2021). Convergent evolution of bacterial ceramide synthesis. Nature Chemical Biology, 17(3), 295-301. Retrieved from [Link]

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Sources

N-Pentadecanoyl-D-erythro-sphingosine: A Comparative Analysis of Synthetic vs. Natural Sources for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ceramides are a class of bioactive sphingolipids that play a critical role in cellular signaling, governing processes from apoptosis to cellular senescence. N-Pentadecanoyl-D-erythro-sphingosine (C15:0 Ceramide), a less common odd-chain ceramide, is gaining research interest for its unique biological activities. This guide provides an in-depth technical comparison between synthetically produced and naturally derived C15:0 Ceramide. We will explore the nuances of their procurement, characterization, and application in experimental settings, offering a decision-making framework for researchers in cellular biology and drug development.

Introduction to this compound

Ceramides consist of a sphingosine backbone linked to a fatty acid via an amide bond. The length and saturation of the fatty acid chain dictate the ceramide's specific biological function. While even-chain ceramides (e.g., C16, C18) are well-studied, odd-chain ceramides like this compound (Ceramide C15:0) are emerging as important signaling molecules in their own right.

This document serves as a technical guide for scientific professionals, detailing the critical differences between synthetic and natural C15:0 ceramide. The choice between these two sources is not trivial and has significant implications for experimental reproducibility, scalability, and interpretation of results.

Physicochemical and Structural Characteristics

The foundational step in utilizing any bioactive lipid is a thorough understanding of its physical and chemical properties. These characteristics influence its solubility, handling, and incorporation into experimental systems.

PropertyValueSource
Chemical Formula C₃₃H₆₅NO₃
Molecular Weight 523.88 g/mol
Physical Form Solid
Melting Point 94-96 °C
Solubility Soluble in ethanol, methanol, and chloroformN/A
SMILES CCCCCCCCCCCCCCC(=O)N/C=C/CCCCCCCCCCCCC">C@HCO
InChI InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(36)34-30(29-35)31(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30-31,35,37H,3-27,29H2,1-2H3,(H,34,36)/b28-26+/t30-,31+/m1/s1

Sourcing and Purity: A Comparative Overview

The origin of a bioactive lipid is intrinsically linked to its purity profile and, consequently, its biological activity. Researchers must weigh the trade-offs between synthetic and natural sources.

FeatureSynthetic this compoundNatural this compound
Purity & Homogeneity High (>98-99%). Consists of a single, defined molecular species.Variable. Often co-purified with other lipid species, requiring extensive and costly purification.
Scalability & Supply Highly scalable. Production can be readily scaled up to meet demand for large-scale studies or drug development.Limited by the abundance in the source organism and the efficiency of extraction. Supply can be inconsistent.
Cost-Effectiveness Generally more cost-effective for large quantities due to defined chemical processes.Can be very expensive, especially for high-purity grades, due to complex extraction and purification.
Potential Contaminants Residual solvents, catalysts, or reaction byproducts. These are typically well-characterized and can be removed.Other lipid species (e.g., other ceramides, phospholipids), endotoxins, and cellular debris. These can have confounding biological effects.
Isotopic Labeling Can be readily synthesized with isotopic labels (e.g., ¹³C, ²H) for metabolic tracing and advanced analytical studies.Isotopic labeling is not feasible.

Methodologies: Synthesis, Extraction, and Characterization

Chemical Synthesis Workflow

The synthesis of this compound is a multi-step process that offers high control over the final product's stereochemistry and purity. A common approach involves the acylation of a D-erythro-sphingosine backbone.

cluster_0 Synthesis Workflow sphingosine D-erythro-Sphingosine (Starting Material) coupling Amide Coupling Reaction sphingosine->coupling pentadecanoic_acid Pentadecanoic Acid (C15:0 Fatty Acid) activation Fatty Acid Activation (e.g., with EDC/NHS) pentadecanoic_acid->activation activation->coupling crude_product Crude C15:0 Ceramide coupling->crude_product purification Purification (Silica Gel Chromatography) crude_product->purification final_product Pure this compound (>99% Purity) purification->final_product

Caption: A generalized workflow for the chemical synthesis of C15:0 ceramide.

  • Activation of Pentadecanoic Acid: Pentadecanoic acid is dissolved in an appropriate organic solvent (e.g., dichloromethane). A coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) is added to form an activated NHS-ester.

  • Coupling Reaction: The D-erythro-sphingosine, dissolved in a suitable solvent, is added to the activated pentadecanoic acid solution. The reaction is stirred at room temperature for several hours to facilitate amide bond formation.

  • Quenching and Extraction: The reaction is quenched, and the crude product is extracted using a standard liquid-liquid extraction procedure.

  • Purification: The crude product is purified using silica gel column chromatography to separate the desired C15:0 ceramide from unreacted starting materials and byproducts.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques as described in section 4.3.

Natural Source Extraction

This compound is present in trace amounts in various biological sources, including certain types of yeast and marine organisms. The extraction process is complex and aims to isolate this specific lipid from a highly complex matrix.

  • Homogenization: The biological source material is homogenized in a solvent mixture, typically chloroform:methanol, to disrupt cell membranes and solubilize lipids.

  • Lipid Extraction (Bligh-Dyer Method): A biphasic extraction is performed by adding water to the chloroform:methanol homogenate. After centrifugation, the lower organic phase containing the total lipid extract is collected.

  • Saponification (Optional): To enrich for ceramides, a mild alkaline hydrolysis (saponification) can be performed to break down glycerolipids, leaving sphingolipids intact.

  • Chromatographic Fractionation: The total lipid extract or the saponified extract is subjected to multiple rounds of column chromatography (e.g., silica gel, followed by reversed-phase HPLC) to isolate the ceramide fraction.

  • Final Purification: The ceramide fraction is further purified by preparative HPLC to isolate the specific this compound species. This step is challenging due to the similar chromatographic behavior of different ceramide species.

Analytical Characterization and Quality Control

Regardless of the source, rigorous analytical characterization is mandatory to ensure the identity, purity, and concentration of the C15:0 ceramide stock.

cluster_1 Analytical & QC Workflow sample Ceramide Sample (Synthetic or Natural) hplc Purity Assessment (HPLC-ELSD/CAD) sample->hplc ms Identity Confirmation (LC-MS/MS) sample->ms nmr Structural Verification (¹H-NMR, ¹³C-NMR) sample->nmr quant Accurate Quantification (e.g., qNMR or LC-MS with internal standard) hplc->quant pass_qc Qualified Reagent ms->pass_qc nmr->pass_qc quant->pass_qc

Caption: A comprehensive workflow for the analytical validation of C15:0 ceramide.

  • High-Performance Liquid Chromatography (HPLC): Coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), HPLC is used to assess the purity of the sample by separating it from other lipid species or synthetic impurities.

  • Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unambiguous confirmation of the molecular weight and fragmentation pattern, verifying the identity of the molecule.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise chemical structure, including the stereochemistry, of the synthesized ceramide, ensuring it matches the natural D-erythro configuration.

Biological Activity and Cellular Signaling

Ceramides are central mediators of cellular stress responses, most notably in the induction of apoptosis. The introduction of exogenous, cell-permeable ceramides is a common experimental technique to probe these pathways.

The Ceramide-Induced Apoptosis Pathway

C15:0 ceramide, like other ceramides, can initiate apoptosis through the intrinsic mitochondrial pathway. This involves the formation of ceramide channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.

cluster_2 Ceramide Signaling in Apoptosis ext_cer Exogenous C15:0 Ceramide mito Mitochondrial Outer Membrane ext_cer->mito incorporates into channel Ceramide Channel Formation mito->channel cyto_c Cytochrome c Release channel->cyto_c facilitates apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome act_casp9 Active Caspase-9 apoptosome->act_casp9 activates casp9 Pro-Caspase-9 casp9->apoptosome act_casp3 Active Caspase-3 (Executioner) act_casp9->act_casp3 activates casp3 Pro-Caspase-3 casp3->act_casp3 apoptosis Apoptosis act_casp3->apoptosis executes

Caption: The intrinsic apoptosis pathway initiated by ceramide at the mitochondria.

Experimental Protocol: Induction of Apoptosis in Jurkat Cells

This protocol provides a framework for comparing the pro-apoptotic efficacy of synthetic vs. natural C15:0 ceramide.

  • Preparation of Ceramide Stock Solutions:

    • Prepare a 10 mM stock solution of both synthetic and natural this compound in absolute ethanol.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Cell Culture:

    • Culture Jurkat T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed Jurkat cells in a 24-well plate at a density of 2 x 10⁵ cells/mL.

    • Prepare working solutions of ceramides by diluting the stock solution in complete culture medium to final concentrations of 10 µM, 25 µM, and 50 µM. A vehicle control (ethanol equivalent) must be included.

    • Add the ceramide working solutions or vehicle control to the cells.

    • Incubate for 24 hours.

  • Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

    • Harvest cells by centrifugation.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

    • Compare the dose-response curves for synthetic and natural C15:0 ceramide.

Conclusion and Recommendations

The choice between synthetic and natural this compound is a critical decision in experimental design.

  • For fundamental research, mechanistic studies, and high-throughput screening, synthetic C15:0 ceramide is the superior choice. Its high purity, batch-to-batch consistency, and scalability ensure reproducible results and eliminate the confounding variables associated with contaminants present in natural extracts. The ability to isotopically label synthetic ceramides further extends their utility in metabolic flux and imaging studies.

  • Natural C15:0 ceramide may be considered in specific contexts, such as studies aiming to investigate the effects of a complex lipid mixture from a particular biological source. However, researchers must be prepared for the significant challenges in purification, characterization, and the potential for batch-to-batch variability.

References

  • This compound , PubChem, National Center for Biotechnology Information, [Link]

An In-depth Technical Guide to C15:0 Ceramide Metabolic Stability in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the metabolic stability of C15:0 ceramide in cell culture models. We will delve into the intricate metabolic pathways, provide detailed experimental protocols, and offer insights into the rationale behind key methodological choices, ensuring a robust and reproducible approach to your research.

Introduction: The Significance of C15:0 Ceramide

Ceramides are a class of bioactive sphingolipids that play a pivotal role in cellular processes, including signaling, membrane structure, and apoptosis.[1][2] They are composed of a sphingosine backbone linked to a fatty acid via an amide bond.[3] The length and saturation of this fatty acid chain significantly influence the biological function of the ceramide molecule.[4]

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered increasing interest in the scientific community. Higher circulating levels of C15:0 have been associated with improved metabolic and cardiovascular health.[5][6] When incorporated into a ceramide molecule, C15:0 forms C15:0 ceramide, a unique sphingolipid whose metabolic fate and stability are of considerable interest for understanding its potential therapeutic effects. This guide will equip you with the knowledge and tools to investigate the metabolic journey of C15:0 ceramide within a cellular environment.

The Metabolic Landscape of C15:0 Ceramide

Once introduced into a cell culture system, C15:0 ceramide is subject to a network of enzymatic reactions that determine its stability and conversion into other bioactive molecules. Understanding these pathways is crucial for designing experiments and interpreting results. The primary metabolic routes for ceramides include:

  • Deacylation: Ceramidase enzymes can hydrolyze the amide bond, releasing the C15:0 fatty acid and a sphingosine backbone. The liberated sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule with opposing effects to ceramide, or be re-acylated with a different fatty acid to form a new ceramide species.

  • Glycosylation: Ceramide can be glycosylated by glucosylceramide synthase or galactosylceramide synthase to form glucosylceramide or galactosylceramide, respectively. These are the precursors for the synthesis of more complex glycosphingolipids.

  • Phosphorylation: Ceramide kinase can phosphorylate ceramide to form ceramide-1-phosphate, another bioactive lipid involved in inflammatory responses and cell proliferation.

  • Incorporation into Sphingomyelin: Ceramide can be converted to sphingomyelin, a major component of cell membranes, by sphingomyelin synthase. This process also generates diacylglycerol (DAG), a key second messenger.

The metabolic fate of C15:0 ceramide is a dynamic process influenced by the cell type, its metabolic state, and the expression levels of the enzymes involved in these pathways.

Diagram of C15:0 Ceramide Metabolic Pathways

C15_Ceramide_Metabolism cluster_0 Cellular Environment cluster_1 Metabolic Fate Exogenous C15:0 Ceramide Exogenous C15:0 Ceramide C15:0 Ceramide C15:0 Ceramide Exogenous C15:0 Ceramide->C15:0 Ceramide C15:0 Fatty Acid C15:0 Fatty Acid C15:0 Ceramide->C15:0 Fatty Acid Ceramidase Sphingosine Sphingosine C15:0 Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide C15:0 Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingomyelin Sphingomyelin C15:0 Ceramide->Sphingomyelin Sphingomyelin Synthase Ceramide-1-Phosphate Ceramide-1-Phosphate C15:0 Ceramide->Ceramide-1-Phosphate Ceramide Kinase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase Other Ceramides Other Ceramides Sphingosine->Other Ceramides Ceramide Synthase

Caption: Metabolic pathways of C15:0 ceramide in a cell.

Designing a Robust Metabolic Stability Study

A well-designed study is paramount to obtaining meaningful and reproducible data. The following sections outline the key experimental considerations and provide detailed protocols.

Core Experimental Workflow

The general workflow for assessing C15:0 ceramide metabolic stability involves introducing the compound to a cell culture model, followed by lipid extraction at various time points and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

Experimental_Workflow A Cell Seeding & Culture B Treatment with C15:0 Ceramide A->B C Time-Course Incubation B->C D Cell Harvesting & Lysis C->D E Lipid Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis & Interpretation F->G

Caption: A typical workflow for a C15:0 ceramide stability study.

Key Experimental Parameters

Careful consideration of the following parameters will enhance the quality and interpretability of your data.

ParameterRecommendationRationale
Cell Line Selection Choose a cell line relevant to your research question (e.g., hepatocytes for liver metabolism, adipocytes for fat metabolism).The metabolic profile and enzymatic activity vary significantly between cell types, influencing the fate of C15:0 ceramide.
C15:0 Ceramide Formulation Dissolve in a suitable solvent like ethanol or a mixture of ethanol and dodecane (98:2, v/v) to create a stock solution. Further dilute in culture medium to the final working concentration.[7]Proper solubilization is critical for accurate and reproducible delivery to the cells. Organic solvent concentrations in the final culture medium should be minimized to avoid cytotoxicity.
Concentration and Time Points Perform a dose-response and time-course experiment. Suggested concentrations: 1-50 µM. Suggested time points: 0, 1, 4, 8, 24, 48 hours.[6][8]This allows for the determination of the rate of metabolism and the identification of transient and stable metabolites.
Controls Include vehicle-treated cells and untreated cells as negative controls.These controls are essential for distinguishing the effects of the C15:0 ceramide from the effects of the solvent and normal cellular processes.
Stable Isotope Tracing Utilize ¹³C- or ²H-labeled C15:0 ceramide.This powerful technique allows for the unambiguous tracking of the metabolic fate of the exogenous C15:0 ceramide, distinguishing it from endogenous ceramides.[9][10]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting a C15:0 ceramide metabolic stability study.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the chosen cell line in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂ to allow for attachment and recovery.

  • Preparation of Treatment Medium: Prepare the C15:0 ceramide working solution by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentration. Also, prepare a vehicle control medium with the same concentration of solvent.

  • Treatment: Remove the old medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubation: Return the plates to the incubator and incubate for the designated time points.

Protocol 2: Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method, adapted for cultured cells.[11][12]

  • Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell lysate to a glass tube.

  • Internal Standard Spiking: Add an appropriate internal standard, such as C17:0 ceramide, to each sample. This is crucial for accurate quantification.[12]

  • Phase Separation: Add 2 mL of chloroform to each tube and vortex thoroughly. Then, add 0.8 mL of water and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the tubes at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and isopropanol.[13]

Protocol 3: LC-MS/MS Analysis

The analysis of ceramides is optimally performed using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 or C8 column is typically used for the separation of ceramides.[11][13]

    • Mobile Phase: A gradient elution with a binary solvent system, such as methanol/water with ammonium formate or formic acid, is commonly employed.[11]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.[11][12]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for ceramide analysis.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific lipid species.[13] The precursor ion (M+H)⁺ of C15:0 ceramide and its metabolites are selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Data Analysis and Interpretation

The primary outcome of the LC-MS/MS analysis will be the peak areas of C15:0 ceramide and its potential metabolites at different time points.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and constructing a standard curve with known concentrations of C15:0 ceramide.

  • Metabolic Stability Assessment: The disappearance of C15:0 ceramide over time is plotted to determine its half-life (t₁/₂) in the cell culture system.

  • Metabolite Identification: The appearance of new peaks corresponding to the predicted metabolites of C15:0 ceramide should be monitored. The identity of these metabolites can be confirmed by their mass-to-charge ratio and fragmentation pattern. When using stable isotope-labeled C15:0 ceramide, the labeled atoms will be present in the metabolites, providing definitive identification.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is essential to incorporate quality control measures throughout the experimental process.

  • Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure the LC-MS/MS system is performing optimally.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the findings.

By adhering to these principles, you can be confident in the integrity and reproducibility of your C15:0 ceramide metabolic stability data.

Conclusion

This in-depth technical guide provides a robust framework for investigating the metabolic stability of C15:0 ceramide in cell culture models. By understanding the underlying metabolic pathways and implementing the detailed protocols and best practices outlined here, researchers can generate high-quality, reproducible data to elucidate the cellular fate of this intriguing bioactive lipid. This knowledge will be invaluable for advancing our understanding of the role of odd-chain ceramides in health and disease and for the development of novel therapeutic strategies.

References

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  • Venn-Watson, S., & Schork, N. J. (2023). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 14(10), 1549-1561. [Link]

  • Chen, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(3), 1059-1068. [Link]

  • Faubert, B., et al. (2017). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Biochemical Sciences, 42(11), 949-960. [Link]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link]

  • Bodnár, Á., et al. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 63(4), 576-583. [Link]

  • Kim, M. J., et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 47(3), 225-233. [Link]

  • MacKay, G. M., & Zheng, L. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1869, 131-141. [Link]

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  • Wang, G., et al. (2012). Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). Analytical Methods, 4(5), 1409-1415. [Link]

  • Venn-Watson, S., & Schork, N. J. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link]

  • Spectroscopy Staff. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Spectroscopy. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. [Link]

  • Nargis, F., et al. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 12(11), 1083. [Link]

  • Kienesberger, K., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 706132. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. [Link]

  • da Silva, R. P., et al. (2021). The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review. International Journal of Molecular Sciences, 22(10), 5357. [Link]

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  • da Silva, R. P., et al. (2021). The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review. ResearchGate. [Link]

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The Unseen Arbiters of Accuracy: A Technical Guide to the History and Development of Odd-Chain Ceramide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quiet Revolution in Lipidomics

In the intricate world of lipidomics, the pursuit of quantitative accuracy is paramount. While endogenous lipids paint a complex picture of cellular function and disease, it is the exogenous, often overlooked molecules that bring this picture into sharp focus. Among these, odd-chain ceramide standards have emerged as indispensable tools, the silent partners in the quest for reliable and reproducible data. This guide navigates the journey of these unique molecules, from their conceptual inception to their current status as gold-standard references in mass spectrometry. We will explore the scientific rationale that propelled their development, the chemical ingenuity behind their synthesis, and the rigorous analytical validation that underpins their utility. For the researcher, scientist, and drug development professional, a deep understanding of the history and development of these standards is not merely academic—it is fundamental to the integrity of their work.

The Genesis of a Standard: Why Odd Chains?

The story of odd-chain ceramide standards is intrinsically linked to the rise of mass spectrometry in lipid analysis. In the early days of "sphingolipidomics," a term that gained traction around 2005, researchers faced a significant challenge: the inherent variability of analytical techniques.[1] Factors such as sample extraction efficiency and instrument response can fluctuate, leading to inaccuracies in quantifying endogenous lipids.[2] The solution lay in the use of internal standards—compounds added to a sample at a known concentration to normalize for these variations.

The ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. Stable isotope-labeled standards, where atoms are replaced with heavier isotopes (e.g., deuterium or ¹³C), are a preferred choice due to their near-identical physical properties to their endogenous counterparts.[1][2] However, another elegant solution emerged: the use of lipids with acyl chains of a length not commonly found in nature.[1]

Mammalian cells predominantly synthesize even-chain fatty acids, resulting in ceramides with even-numbered acyl chains (e.g., C16, C18, C24). Odd-chain fatty acids, and by extension, odd-chain ceramides (e.g., C15, C17, C19), are largely absent or present in very low amounts in most biological samples.[1] This natural scarcity makes them perfect candidates for internal standards. They behave similarly to their even-chained cousins during extraction and chromatographic separation but are easily resolved and identified by mass spectrometry due to their distinct mass-to-charge ratios.[1] This fundamental principle laid the groundwork for the development and widespread adoption of odd-chain ceramide standards.

From Concept to Vial: The Synthesis of Odd-Chain Ceramide Standards

The creation of high-purity odd-chain ceramide standards is a testament to the advancements in synthetic organic chemistry. The core of this process lies in the formation of an amide bond between a sphingoid base (like sphingosine) and an odd-chain fatty acid.

The Precursors: Sphingoid Bases and Odd-Chain Fatty Acids

The synthesis begins with the acquisition of high-purity precursors. Sphingosine, the most common sphingoid base in mammalian ceramides, can be isolated from natural sources or synthesized chemically. For the purpose of creating standards, a chemically synthesized and highly purified sphingosine is often preferred to ensure batch-to-batch consistency.

Odd-chain fatty acids (e.g., pentadecanoic acid - C15:0, heptadecanoic acid - C17:0) are the defining components of these standards. While they occur naturally in some bacteria and plants, for use in certified standards, they are typically synthesized to achieve the requisite purity.

The Core Reaction: N-Acylation of Sphingosine

The most critical step is the N-acylation of the amino group on the sphingoid base with the odd-chain fatty acid. A common and effective method involves the activation of the fatty acid's carboxyl group to facilitate the reaction.

Experimental Protocol: Synthesis of C17:0 Ceramide (N-heptadecanoyl-D-erythro-sphingosine)

Objective: To synthesize C17:0 ceramide by N-acylation of D-erythro-sphingosine with heptadecanoic acid.

Materials:

  • D-erythro-sphingosine

  • Heptadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Pyridine (optional, as a catalyst)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Step-by-Step Methodology:

  • Activation of Heptadecanoic Acid:

    • Dissolve heptadecanoic acid (1.1 equivalents) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the flask.

    • Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • N-Acylation Reaction:

    • Filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM.

    • In a separate flask, dissolve D-erythro-sphingosine (1 equivalent) in a mixture of DCM and a small amount of pyridine.

    • Slowly add the filtrate containing the activated NHS-ester of heptadecanoic acid to the sphingosine solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash it sequentially with a mild acid (e.g., 1% HCl), a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude ceramide by silica gel column chromatography. A gradient of chloroform and methanol is typically used for elution.

    • Collect the fractions containing the pure C17:0 ceramide (as determined by TLC) and evaporate the solvent.

  • Characterization and Validation:

    • Confirm the identity and purity of the synthesized C17:0 ceramide using:

      • Mass Spectrometry (MS): To verify the correct molecular weight.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.[3]

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

Overcoming Challenges in Synthesis and Purification

The synthesis of high-purity ceramide standards is not without its challenges. The presence of multiple hydroxyl groups in the sphingoid base can lead to side reactions, such as O-acylation, if not properly controlled. The choice of coupling agents and reaction conditions is critical to ensure selective N-acylation.

Purification is another crucial step. The synthesized ceramide must be meticulously separated from unreacted starting materials, byproducts of the coupling reaction (like DCU), and any O-acylated isomers. Column chromatography is the workhorse for this purification, often followed by recrystallization or preparative HPLC to achieve the high purity (>99%) required for a certified standard.[4]

The Rise of an Analytical Powerhouse: Quantification by LC-MS/MS

While odd-chain ceramide standards were conceived for various analytical platforms, their synergy with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been particularly transformative. LC-MS/MS has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[5]

Workflow for Quantitative Ceramide Analysis using Odd-Chain Standards

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with Odd-Chain Ceramide Standard (e.g., C17:0-Cer) sample->add_is extract Lipid Extraction (e.g., Bligh-Dyer) add_is->extract lc HPLC Separation (Reversed-Phase) extract->lc ms1 Ionization (ESI+) & MS1 Scan (Precursor Ion Selection) lc->ms1 ms2 Collision-Induced Dissociation (CID) ms1->ms2 ms3 MS2 Scan (Product Ion Detection) ms2->ms3 integrate Peak Integration for Analyte and Internal Standard ms3->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quant Quantification using Calibration Curve ratio->quant result result quant->result Final Concentration of Endogenous Ceramide

Sources

Methodological & Application

Application Notes & Protocols: A Senior Application Scientist's Guide to Solubilizing C15 Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceramides are integral lipid molecules that function as critical structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes.[1] C15 Ceramide (d18:1/15:0), a naturally occurring sphingolipid, is of significant interest to researchers studying lipid biochemistry and cell signaling pathways. A primary technical hurdle in its experimental use is its inherent hydrophobicity and poor solubility in aqueous solutions, which can lead to aggregation and inconsistent results.[2][3] This document provides a detailed, scientifically-grounded protocol for the effective dissolution of C15 Ceramide in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and outline validation checkpoints to ensure the preparation of homogenous, usable ceramide solutions.

The Physicochemical Rationale: Understanding C15 Ceramide's Behavior in Solution

The structure of C15 Ceramide dictates its solubility characteristics. It consists of a polar head group containing two hydroxyl groups and an amide linkage, attached to two long, nonpolar hydrocarbon tails (a C18 sphingosine base and a C15 fatty acid).[1] This amphipathic nature leads to very low solubility in water, as the large hydrophobic portion of the molecule drives aggregation to minimize contact with polar water molecules, a phenomenon that can result in the formation of micelles or larger aggregates.[4][5]

The Role of the Solvent:

  • Dimethyl Sulfoxide (DMSO): A potent, polar aprotic solvent. Its efficacy stems from its ability to disrupt the intermolecular hydrogen bonds between ceramide molecules while also solvating the hydrophobic acyl chains. It is a preferred solvent for preparing high-concentration stock solutions for in vitro assays.[6]

  • Ethanol: A polar protic solvent that is also effective at dissolving ceramides, particularly when warmed.[7][8] Ethanol is often chosen when the ceramide solution will be subsequently diluted into aqueous buffers or cell culture media, as it is generally less toxic to cells than DMSO at low final concentrations (≤0.1%).[9]

The primary challenge is to overcome the strong van der Waals forces between the acyl chains and the hydrogen bonding in the headgroup region, which cause ceramide to exist as a crystalline or waxy solid at room temperature.[10][11] To achieve a monomeric, homogenous solution, energy must be introduced into the system, typically in the form of heat and physical agitation (vortexing or sonication).

Table 1: Physicochemical Properties of C15 Ceramide (d18:1/15:0)
PropertyValue / DescriptionSource
IUPAC Name N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide[7]
Molecular Formula C₃₃H₆₅NO₃[8]
Formula Weight 523.9 g/mol [8]
Appearance Crystalline solid[10][11]
Storage Temperature -20°C[11]
Solubility DMSO: Soluble[10][11]
Ethanol: Soluble (especially when warmed)[7][8]
Methanol: Soluble (especially when warmed)[7][8]
Chloroform: Soluble[7][8]
Water: Poorly soluble[7]

Safety and Handling

Before beginning any procedure, review the Safety Data Sheet (SDS) for C15 Ceramide and all solvents used.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: C15 Ceramide is typically supplied as a solid. Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation of fine particulates. Avoid contact with skin and eyes.[13]

  • Solvent Precautions: DMSO can facilitate the absorption of other chemicals through the skin. Handle with care. Ethanol is flammable; keep away from open flames and ignition sources.

Protocol 1: Preparation of C15 Ceramide Stock Solution in DMSO

This protocol is designed for creating a high-concentration stock solution (e.g., 10-20 mM) for subsequent dilution in experimental assays.

Methodology Rationale

The combination of gentle heating and vortexing provides the necessary energy to overcome the intermolecular forces holding the ceramide molecules in a solid lattice. Heating increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate.[2][14] Vortexing provides mechanical agitation to ensure thorough mixing.

Workflow Diagram: Dissolving Ceramide in DMSO

cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh 1. Weigh C15 Ceramide in a sterile glass vial add_dmso 2. Add required volume of high-purity DMSO weigh->add_dmso warm 3. Warm gently (37-40°C water bath) add_dmso->warm vortex 4. Vortex vigorously (2-3 minutes) warm->vortex inspect 5. Visually inspect for clarity vortex->inspect inspect->warm If not clear, repeat steps 3-4 aliquot 6. Aliquot into smaller volumes inspect->aliquot If clear store 7. Store at -20°C, protected from light aliquot->store cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh 1. Weigh C15 Ceramide in a sterile glass vial add_etoh 2. Add required volume of 200-proof Ethanol weigh->add_etoh warm 3. Warm to 37°C (water bath) add_etoh->warm vortex 4. Vortex vigorously until solution is clear warm->vortex sonicate 5. Optional: Sonicate briefly if particulates persist vortex->sonicate aliquot 6. Aliquot for single use vortex->aliquot If clear sonicate->aliquot If clear store 7. Store at -20°C aliquot->store

Caption: Workflow for dissolving C15 Ceramide in Ethanol.

Step-by-Step Protocol
  • Preparation:

    • Equilibrate the C15 Ceramide powder to room temperature.

    • Weigh the required mass into a sterile glass vial.

  • Solvent Addition:

    • Add the calculated volume of pure (200 proof) ethanol. Using lower purity ethanol that contains water will significantly reduce the final solubility.

  • Dissolution:

    • Tightly cap the vial and warm to 37°C in a water bath. [9] * Vortex intermittently until the solution is completely clear. This may take longer than with DMSO.

  • Validation Check:

    • Hold the vial up to a light source to confirm the absence of any undissolved material or haziness.

    • If the solution remains cloudy, brief sonication can be applied. However, be aware that prolonged sonication can heat the ethanol and potentially degrade the ceramide. [15]5. Storage:

    • For maximum stability, use the ethanolic solution fresh.

    • If storage is necessary, aliquot into single-use vials, purge with an inert gas like nitrogen or argon to prevent oxidation, and store at -20°C for short periods.

Application-Specific Dilution: A Critical Step

The preparation of the stock solution is only the first step. Proper dilution into your final experimental system is critical for success.

Causality of Dilution: When an organic stock solution of a hydrophobic compound like ceramide is added to an aqueous buffer, it can rapidly precipitate if the dilution is not performed correctly. The goal is to quickly disperse the ceramide molecules before they have a chance to aggregate.

Dilution Strategy Diagram for Cell Culture

stock 1. C15 Ceramide Stock (e.g., 10mM in Ethanol) add_stock 4. Pipette stock directly into the vortex stock->add_stock media 2. Pre-warmed Cell Culture Media (e.g., 10 mL in tube) vortex_media 3. Vortex the media gently media->vortex_media vortex_media->add_stock final_mix 5. Briefly continue vortexing to ensure rapid mixing add_stock->final_mix add_to_cells 6. Immediately add the final ceramide-media mixture to cells final_mix->add_to_cells

Caption: Recommended dilution method for cell culture experiments.

Protocol for Cell Culture Dilution:

  • Calculate the volume of ceramide stock needed for your final concentration. Ensure the final solvent concentration is non-toxic (e.g., <0.1% ethanol). [9]2. In a separate sterile tube, place the required volume of pre-warmed (37°C) cell culture medium.

  • While gently vortexing or swirling the tube of media, add the small volume of the ceramide stock solution directly into the liquid. Do not pipette the stock onto the side of the tube.

  • Immediately use this freshly prepared ceramide-media mixture for treating your cells. Do not store the diluted solution, as precipitation can occur over time. [11]5. Crucially, always include a "vehicle control" in your experiment, where you add an equivalent volume of the pure solvent (DMSO or ethanol) to the media to account for any effects of the solvent itself. [9]

Summary and Solvent Comparison

The choice between DMSO and ethanol depends entirely on the downstream application. Both are effective, but their properties lend them to different experimental contexts.

Table 2: Comparison of DMSO and Ethanol as Solvents for C15 Ceramide
FeatureDMSOEthanolRationale
Solubilizing Power ExcellentVery Good (with heat)DMSO is a stronger organic solvent, often requiring less effort.
Stock Concentration Can achieve higher concentrationsHigh concentrations achievableDMSO's superior solvating power allows for more concentrated stocks.
Cell Toxicity Higher potential toxicityLower potential toxicityEthanol is a metabolic product and better tolerated by most cell lines at low concentrations. [9]
Use in Aqueous Dilution Can be usedPreferred Ethanol's volatility and lower toxicity make it the preferred choice for cell-based assays.
Stock Stability (-20°C) Generally stableLess stable; risk of oxidationPurging with inert gas is recommended for ethanolic stocks to improve stability.
Best For In vitro enzymatic assays, high-concentration stocksCell culture experiments, in vivo formulation precursorsMatch the solvent to the experimental system's tolerance.

References

  • Benchchem. (n.d.). C15-Ceramide.
  • Cayman Chemical. (2025, August 29). C15 Ceramide (d18:1/15:0) - Safety Data Sheet.
  • Cayman Chemical. (2024, March 28). C24:1 Ceramide (d18:1/24:1(15Z)) Product Information.
  • InvivoChem. (n.d.). C15 Ceramide-1-phosphate-d7.
  • Cayman Chemical. (2024, March 28). C6 Ceramide (d18:1/6:0) Product Information.
  • ResearchGate. (n.d.). Aggregation Behaviour of Ceramide Class 3 Lipids. Retrieved from [Link]

  • Formulator Hub. (2025, February 12). EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE.
  • Google Patents. (n.d.). JP2002338459A - Method for solubilizing ceramide and ceramide- formulated skin care preparation obtained by using the method.
  • PubMed. (2008, September 2). Effect of sphingomyelinase-mediated generation of ceramide on aggregation of low-density lipoprotein. Retrieved from [Link]

  • ResearchGate. (2017, September 25). How can I dissolve C8 ceramide, C2 ceramide, galactosyl and clucosyl ceramide?. Retrieved from [Link]

  • Matson. (2019, March 20). Safety Data Sheet according to 1907/2006/EC, Article 31.
  • ResearchGate. (2025, January 1). How can ceramide be dissolved?. Retrieved from [Link]

  • PMC. (2023, November 27). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. Retrieved from [Link]

  • ResearchGate. (2015, January 28). Does a lipid/PBS mixture has to be clear after sonication?. Retrieved from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - C16 Ceramide.
  • EllementalPRO. (n.d.). Material safety data sheet CERAMIDE.

Sources

C15 Ceramide internal standard concentration for plasma lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of C15 Ceramide Internal Standard Concentration for Plasma Lipidomics

Executive Summary

Accurate quantification of ceramides in human plasma is critical for evaluating metabolic dysfunctions, including insulin resistance, cardiovascular disease (CVD), and non-alcoholic steatohepatitis (NASH). Due to the high structural diversity and dynamic range of endogenous ceramides (spanning nanomolar to micromolar concentrations), the selection and concentration of Internal Standards (IS) are the primary determinants of data quality.

This guide details the protocol for utilizing C15 Ceramide (d18:1/15:0) as an exogenous internal standard. Unlike the commonly used C17 ceramide (which can occasionally be detected as a trace endogenous metabolite in specific gut-microbiome interactions), C15 ceramide is strictly non-physiological in mammals, providing superior blank subtraction and quantitation accuracy.

Scientific Rationale & Experimental Design

Why C15 Ceramide?
  • Exogenous Nature: Mammalian ceramide synthases (CerS) typically utilize even-chain fatty acyl-CoAs (C16, C18, C24). C15 ceramide contains a pentadecanoic acid tail, rendering it biologically silent in human plasma.

  • Chromatographic Fidelity: On Reverse Phase (C18) chromatography, C15 elutes between the early-eluting C14 and the abundant C16 species. This proximity allows it to effectively correct for matrix effects (ion suppression/enhancement) specific to the early-eluting ceramide window without co-eluting with critical analytes.

  • Isotopic Purity: C15 minimizes isotopic overlap. The M+2 isotope of C14 ceramide does not interfere with C15, and C15 does not interfere with the monoisotopic peak of C16.

The "Golden Zone" of Concentration

The concentration of the IS must balance two competing requirements:

  • Signal Stability: High enough to yield a robust signal (

    
     counts) with low Relative Standard Deviation (RSD).
    
  • Dynamic Range Preservation: Low enough to avoid detector saturation or cross-talk suppression of low-abundance endogenous species (e.g., C18:1 or dihydroceramides).

Target Quantification Range: Human plasma total ceramides typically range from 5–10 µM .

  • High Abundance: C24:1 (~1–2 µM), C24:0 (~1–2 µM), C16:0 (~0.2–0.5 µM).

  • Low Abundance: C18:0, C20:0 (<0.1 µM).[1]

Recommendation: The C15 IS should be spiked to achieve an effective plasma concentration of 0.5 – 1.0 µM . This places the IS squarely in the median of the endogenous dynamic range.

Detailed Protocol: C15 Ceramide Workflow

Reagents & Materials
  • Analyte: C15 Ceramide (d18:1/15:0) [Avanti Polar Lipids or equivalent, >99% Purity].

  • Matrix: Human Plasma (EDTA or Heparin).

  • Solvents: LC-MS Grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Chloroform, Formic Acid, Ammonium Formate.

Preparation of Standards

A. Primary Stock Solution (1 mM)

  • Dissolve 1 mg of C15 Ceramide (MW: ~523.9 g/mol ) in 1.9 mL of Chloroform:Methanol (1:1) .

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Store at -80°C in a glass vial with a Teflon-lined cap.

B. Working Internal Standard Solution (5 µM)

  • Note: Prepare fresh weekly.

  • Dilute the Primary Stock 1:200 into 100% Methanol .

    • Example: 5 µL Stock + 995 µL MeOH.

  • This yields a 5 µM (5 pmol/µL) working solution.

Sample Extraction (Modified Bligh-Dyer)

This protocol uses a monophasic extraction optimized for high-throughput clinical lipidomics.

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL glass-coated microcentrifuge tube (or 96-well glass-coated plate).

  • IS Spike (CRITICAL STEP): Add 10 µL of the 5 µM Working IS Solution directly to the plasma.

    • Total IS Mass: 50 pmol.

    • Effective Concentration: 50 pmol / 50 µL = 1 µM (relative to plasma volume).

  • Equilibration: Vortex gently and let sit on ice for 10 minutes. This allows the IS to bind to plasma proteins (albumin/lipoproteins), mimicking the extraction behavior of endogenous lipids.

  • Extraction: Add 750 µL of Chloroform:Methanol (1:2 v/v) .

  • Agitation: Vortex vigorously for 30 seconds; shake at 4°C for 30 minutes.

  • Phase Separation: Add 250 µL Chloroform and 250 µL Water . Vortex.

  • Centrifugation: Spin at 3,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the lower organic phase to a fresh glass vial.

  • Drying: Evaporate solvent under nitrogen stream or vacuum concentrator.

  • Reconstitution: Dissolve residue in 100 µL of MeOH:Toluene (9:1) or Mobile Phase B .

    • Final Vial Concentration of IS: 50 pmol / 100 µL = 0.5 µM (500 nM) .

Visualization: Workflow & Decision Logic

Figure 1: Lipidomics Extraction & Quantification Workflow

Caption: Step-by-step workflow for plasma ceramide quantification using C15 IS, ensuring equilibration prior to phase separation.

G Plasma Human Plasma (50 µL) Spike Spike C15 IS (10 µL @ 5 µM) Total: 50 pmol Plasma->Spike Equilibrate Equilibration (10 min @ 4°C) Protein Binding Spike->Equilibrate Crucial Step Extract Biphasic Extraction (CHCl3/MeOH/H2O) Equilibrate->Extract PhaseSep Phase Separation Collect Organic Layer Extract->PhaseSep Dry Dry & Reconstitute (100 µL MeOH) PhaseSep->Dry LCMS LC-MS/MS Analysis (Final [IS] = 500 nM) Dry->LCMS

Figure 2: IS Concentration Decision Matrix

Caption: Logic gate for validating if the selected IS concentration (500 nM) is valid for the specific sample matrix.

D Start Analyze Pilot Sample (500 nM C15 IS) CheckIntensity Check IS Peak Intensity Start->CheckIntensity Decision1 Intensity < 1E4? CheckIntensity->Decision1 Decision2 Intensity > 1E8? Decision1->Decision2 No LowSignal Issue: Suppression/Loss Action: Increase Spike or Check Extraction Decision1->LowSignal Yes Good Proceed to Linearity Check Decision2->Good No HighSignal Issue: Saturation Action: Dilute Sample or Reduce Spike Decision2->HighSignal Yes

Results & Validation Criteria

Expected Quantitative Ranges

The table below illustrates why 0.5 µM (final vial) is the optimal target for the Internal Standard. It sits between the high-abundance C16/C24 and the low-abundance C18/C20 species.

Analyte SpeciesTypical Plasma Conc.[2][3] (µM)Final Vial Conc. (µM)*Signal Intensity (Relative)
C16:0 Ceramide 0.2 – 0.40.1 – 0.2Medium
C18:0 Ceramide 0.05 – 0.150.02 – 0.07Low
C24:1 Ceramide 1.0 – 2.00.5 – 1.0High
C15:0 IS (Target) -- 0.50 Medium-High

*Assumes 50 µL plasma extracted to 100 µL reconstitution volume (Dilution Factor = 2).

Linearity & Limit of Quantification (LOQ)
  • Linearity: The C15 IS response should be linear (

    
    ) when spiked into a surrogate matrix (e.g., 5% BSA or PBS) across a range of 10 nM to 2 µM.
    
  • LOQ: The Lower Limit of Quantification for endogenous ceramides using this method is typically 1–5 nM (on column).

LC-MS/MS Conditions (Reference)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

  • Mobile Phase A: 60:40 Water:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Transition (MRM):

    • C15 Ceramide: m/z 524.5

      
       264.3 (Sphingoid base fragment).
      
    • Note: Ensure the collision energy (typically 25-35 eV) is optimized for the m/z 264.3 fragment.

References

  • Stratton, M. S., et al. (2019). "Quantification of Ceramide Species in Biological Samples by Liquid Chromatography-Electrospray Tandem Mass Spectrometry." Journal of Lipid Research.[4]

    • Context: Establishes the Bligh-Dyer extraction efficiency for sphingolipids and the use of odd-chain internal standards.
  • Lipidomics Standardization Initiative (LSI). (2024). "Concordant inter-laboratory derived concentrations of ceramides in human plasma.

    • Context: Provides consensus values for plasma ceramide concentrations (C16, C24, etc.)
  • Agilent Technologies. (2018). "LC/MS Method for Comprehensive Analysis of Plasma Lipids.

    • Context: Validates the use of MeOH/MTBE extraction and specific mobile phase modifiers (Ammonium Formate)
  • Jiang, H., et al. (2020).[5] "Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers." BioRxiv.

    • Context: detailed validation of linearity ranges (1 nM to 1000 nM) and the use of stable isotope or odd-chain analogs.

Sources

Using C15 Ceramide for normalization in sphingolipid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantitative profiling of sphingolipids—specifically ceramides—is critical in drug development for metabolic diseases, oncology, and neurodegeneration. However, the amphiphilic nature of ceramides and the complexity of biological matrices (plasma, tissue homogenates) introduce significant ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide details the application of C15 Ceramide (d18:1/15:0) as a non-endogenous Internal Standard (IS). Unlike the commonly used C17 analogs, C15 Ceramide offers distinct chromatographic retention advantages for early-eluting species and provides a robust normalization factor for the quantification of abundant physiological ceramides (C16, C18, C24).

The Science of C15 Ceramide Normalization

Why C15 Ceramide?

In mammalian systems, ceramide synthases (CerS) predominantly utilize even-chain fatty acyl-CoAs (C16:0, C18:0, C24:0, C24:1). Odd-chain ceramides are exceptionally rare, making them ideal candidates for internal standardization.[1]

  • Structural Fidelity: C15 Ceramide (N-pentadecanoyl-D-erythro-sphingosine) possesses the identical d18:1 sphingoid base backbone as the target analytes. This ensures that the collision-induced dissociation (CID) fragmentation patterns match the analytes of interest.

  • Chromatographic Proximity: C15 elutes immediately prior to C16 Ceramide (the most abundant species in plasma). This proximity ensures that the IS experiences the same matrix effects and ionization suppression as the primary target, leading to highly accurate correction factors.

Mechanistic Workflow

The following diagram illustrates the critical decision points and workflow for integrating C15 Ceramide into a lipidomics pipeline.

G Start Biological Sample (Plasma/Tissue) Check Check: Endogenous C15? Start->Check Spike Spike C15 Ceramide IS (Pre-Extraction) Extract Lipid Extraction (Biphasic vs. Monophasic) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Normalization (Area Ratio Calculation) LCMS->Data Proceed Proceed to Quantification Data->Proceed Check->Spike Absent (Standard) Alt Switch to C17 or Deuterated IS Check->Alt Present (>1% of C16)

Caption: Workflow for integrating C15 Ceramide IS. Critical control point: verification of endogenous C15 absence.

Experimental Protocol

Materials & Reagents
  • Internal Standard: C15 Ceramide (d18:1/15:0) >99% purity (e.g., Avanti Polar Lipids).

  • Solvents: LC-MS grade Methanol (MeOH), Chloroform (CHCl3), Formic Acid, Ammonium Formate.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Standards
  • Stock Solution: Dissolve C15 Ceramide powder in CHCl3:MeOH (1:1) to 1 mM.[2][3][4][5] Store at -80°C.

  • Working Solution: Dilute Stock to 1 µM in MeOH.

  • Spiking Volume: Target a final concentration of 100–200 nM in the sample extract.

Extraction Methodologies

Two protocols are provided based on throughput requirements.

Method A: High-Throughput (Protein Precipitation) Best for: Large plasma cohorts, clinical screening.

  • Aliquot 20 µL plasma into a 1.5 mL tube.

  • Add 10 µL C15 Ceramide Working Solution (1 µM). Vortex 10s.

  • Add 150 µL ice-cold MeOH.

  • Vortex 30s; Incubate at -20°C for 20 min.

  • Centrifuge at 14,000 x g for 10 min (4°C).

  • Transfer supernatant to LC vial.

Method B: High-Purity (Modified Bligh & Dyer) Best for: Tissue homogenates, lipid-rich matrices.

  • Homogenize tissue (10 mg) in PBS.

  • Add 10 µL C15 Ceramide Working Solution.

  • Add 300 µL CHCl3:MeOH (1:2). Vortex 1 min.

  • Add 100 µL CHCl3 and 100 µL H2O. Vortex 1 min.

  • Centrifuge at 3,000 x g for 5 min.

  • Collect lower organic phase.

  • Dry under N2 stream; reconstitute in 100 µL MeOH:CHCl3 (9:1) containing 5 mM Ammonium Formate.[6]

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Source: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions Table:

AnalytePrecursor (m/z) [M+H]+Product (m/z) [Sphingoid Base]Retention Time (min)*
C15 Ceramide (IS) 524.5 264.3 3.2
C16 Ceramide538.5264.33.4
C18 Ceramide566.5264.34.1
C24:1 Ceramide648.6264.35.5
C24:0 Ceramide650.6264.35.8

*Retention times are illustrative for a 10-minute C18 gradient.

Data Analysis & Normalization

The Normalization Equation

To correct for extraction efficiency (


) and matrix suppression (

), calculate the Area Ratio (

)
:


The concentration of the analyte (


) is derived from the calibration curve slope (

) and intercept (

):


Validation Criteria

A valid assay using C15 Ceramide must meet these metrics:

  • Linearity:

    
     for calibration curves (0.5 nM – 1000 nM).
    
  • IS Stability: The Coefficient of Variation (CV) of the C15 peak area across all samples should be < 15%. A spike in CV > 20% indicates inconsistent extraction or injection errors.

  • Blank Check: Analyze a "Solvent Blank" + IS. There should be no signal at the transitions for C16, C18, etc., and the C15 signal should be robust.

Troubleshooting & Pitfalls

Issue: Isobaric Interference

  • Symptom:[1][7] Double peaks in the C15 channel.

  • Cause: Potential interference from naturally occurring odd-chain lipids in specific bacterial infections or dietary supplements.

  • Solution: Improve chromatographic resolution. Use a longer column or shallower gradient to separate the interference from the C15 IS.

Issue: Low IS Recovery

  • Symptom:[1][4][7] C15 area counts drop >50% in tissue samples vs. solvent standards.

  • Cause: Matrix effects or phase separation issues in Bligh & Dyer.

  • Solution: Switch to Method A (MeOH precipitation) for plasma; ensure pH control (neutral) during extraction to prevent hydrolysis.

Pathway Context

Understanding where C15 fits (or doesn't fit) in the biological pathway reinforces its utility as a standard.

Pathway Palmitoyl Palmitoyl-CoA (C16) (Physiological Substrate) CerS Ceramide Synthase (Enzyme) Palmitoyl->CerS Pentadecanoyl Pentadecanoyl-CoA (C15) (Synthetic/Rare) Pentadecanoyl->CerS In vitro only Serine L-Serine Serine->CerS C16Cer C16 Ceramide (Major Analyte) CerS->C16Cer C15Cer C15 Ceramide (Internal Standard) CerS->C15Cer Negligible in vivo

Caption: C15 Ceramide mimics the structure of physiological ceramides but is not generated via the canonical De Novo pathway in mammals.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Ceramide MS Fragmentation and Standards.[8][9] Retrieved from [Link]

  • Avanti Polar Lipids. (2023). C15 Ceramide (d18:1/15:[1][7]0) Product Details and Application Notes. Retrieved from [Link]

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137–1146.[10] Retrieved from [Link][7]

  • Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'Inside-out' sphingolipidomics." Methods in Enzymology, 432, 83-115. Retrieved from [Link]

Sources

Application Note: Targeted Quantitation and Structural Characterization of N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mass spectrometry (MS) fragmentation pattern of N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide), a non-endogenous sphingolipid frequently utilized as an internal standard (IS) in lipidomics. We provide a validated protocol for its analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The guide focuses on the mechanistic origins of characteristic ions—specifically the sphingoid base fragments in positive mode (


 264.[1]3) and fatty acyl anions in negative mode—to ensure accurate differentiation from isobaric interferences.

Introduction

Ceramides are bioactive lipids serving as the central hub of sphingolipid metabolism.[2] They consist of a sphingoid base (typically sphingosine, d18:[1][3][4]1) linked to a fatty acid via an amide bond.[5][6] While endogenous ceramides typically possess even-numbered fatty acyl chains (C16, C18, C24), This compound (C15 Ceramide) carries an odd-chain pentadecanoic acid (15:0).

Because C15 Ceramide is absent or present at negligible levels in most mammalian biological matrices, it is the "Gold Standard" internal standard for quantitation. Accurate analysis requires a deep understanding of its fragmentation behavior to prevent cross-talk with naturally occurring lipids.

Chemical Properties[3][5][6][7][8][9][10][11][12][13]
  • Common Name: C15 Ceramide (d18:1/15:0)

  • Formula:

    
    
    
  • Monoisotopic Mass: 523.4968 Da

  • Structural Components:

    • Base: Sphingosine (d18:[1][4][7]1) —

      
      
      
    • Fatty Acid: Pentadecanoic Acid (15:0) —

      
      
      

Mass Spectrometry Fragmentation Pattern

Positive Ion Mode (+ESI)

In positive electrospray ionization (+ESI), ceramides readily form protonated molecular ions


. The fragmentation is dominated by the stability of the sphingoid base.
Ion Typem/z (Calculated)DescriptionMechanism
Precursor 524.5

Protonation of the amide nitrogen or hydroxyl group.
Adduct 546.5

Sodium adduct (common in non-acidic mobile phases).
Product 506.5

Neutral loss of water from the C1 or C3 hydroxyl.
Product 264.3

Quantifier Ion. Cleavage of amide bond + loss of 2 waters from sphingosine base.
Product 282.3

Qualifier Ion. Cleavage of amide bond + loss of 1 water.

Mechanistic Insight: The collision-induced dissociation (CID) of C15 Ceramide is initiated by the protonation of the amide nitrogen. The energy leads to the cleavage of the N-acyl bond. The charge is retained on the sphingosine backbone (Lcb), which subsequently undergoes rapid dehydration (loss of two water molecules) to form a resonance-stabilized conjugated dienyl amine ion at


 264.3 . This ion is characteristic of all d18:1 ceramides, regardless of the fatty acid chain length.
Negative Ion Mode (-ESI)

While less sensitive, negative mode is crucial for structural elucidation as it reveals the fatty acid identity.

Ion Typem/z (Calculated)DescriptionMechanism
Precursor 522.5

Deprotonation of the amide nitrogen.
Adduct 582.5

Acetate adduct (if ammonium acetate is used).
Product 241.2

Fatty Acid Anion. Pentadecanoate ion (

).

Mechanistic Insight: In -ESI, the amide bond cleavage yields a fatty acid carboxylate anion. For C15 Ceramide, this confirms the presence of the pentadecanoyl chain (


 241.2), distinguishing it from C16 (

255) or C14 (

227) variants.

Visualized Fragmentation Pathways[14]

The following diagram illustrates the specific fragmentation pathways for C15 Ceramide in Positive Mode (Quantitation) and Negative Mode (Structural Confirmation).

G cluster_pos Positive Mode (Quantitation) cluster_neg Negative Mode (Structure) Precursor C15 Ceramide [M+H]+ m/z 524.5 Transition Amide Bond Cleavage Precursor->Transition CID Energy WaterLoss [M+H - H2O]+ m/z 506.5 Precursor->WaterLoss - H2O Sphingosine Sphingosine Ion [Lcb - H2O]+ m/z 282.3 Transition->Sphingosine Neutral Loss: Pentadecanoic Acid QuantIon Quantifier Ion [Lcb - 2H2O]+ m/z 264.3 Sphingosine->QuantIon - H2O (Rapid) NegPrecursor [M-H]- m/z 522.5 FattyAcid Pentadecanoate [FA - H]- m/z 241.2 NegPrecursor->FattyAcid CID Amide Cleavage

Figure 1: Mechanistic fragmentation pathway of C15 Ceramide in ESI+ and ESI- modes.

Experimental Protocol

Materials & Reagents[7]
  • Standard: this compound (Avanti Polar Lipids or equivalent).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Water.

  • Modifiers: Formic Acid (for ESI+), Ammonium Formate.

Sample Preparation (Modified Bligh & Dyer)
  • Objective: Extract ceramides from plasma or tissue while removing salts and proteins.

  • Spike: Add 10 µL of C15 Ceramide IS (1 µM in MeOH) to 100 µL sample.

  • Extract: Add 375 µL MeOH:CHCl3 (2:1 v/v). Vortex 30s.

  • Phase Break: Add 125 µL CHCl3 and 125 µL H2O. Vortex.

  • Centrifuge: 10,000 x g for 5 min.

  • Collection: Transfer the lower organic phase to a new vial.

  • Dry: Evaporate under Nitrogen at 35°C.

  • Reconstitute: Dissolve in 100 µL MeOH:Acetonitrile (1:1) prior to injection.

LC-MS/MS Conditions

This method uses a Reverse Phase C18 column. C15 Ceramide elutes before the endogenous C16 Ceramide due to its shorter alkyl chain.

Liquid Chromatography:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 60% B

    • 1-5 min: Ramp to 100% B

    • 5-7 min: Hold 100% B

    • 7.1 min: Re-equilibrate 60% B.

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive.[8]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (V)Dwell (ms)
C15 Ceramide 524.5 264.3 25 - 30 50
C16 Ceramide538.5264.325 - 3050
C24 Ceramide650.6264.335 - 4050

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: C15 Ceramide Sample->Spike Extract Extraction (MeOH/CHCl3) Spike->Extract LC LC Separation (C18 Reverse Phase) Extract->LC Inject Organic Phase MS ESI-MS/MS (MRM Mode) LC->MS Elution Order: C15 < C16 < C18 Data Data Analysis (Ratio Endogenous/IS) MS->Data Integrate m/z 264.3

Figure 2: Step-by-step analytical workflow for Ceramide quantitation.

Troubleshooting & Optimization

  • Isobaric Interference: Ensure chromatographic separation between C15 Ceramide and any potential isotope peaks of C14 Ceramide (though C14 is rare).

  • Carryover: Ceramides are "sticky." Use a needle wash of Isopropanol:Acetonitrile (1:1) with 0.1% Formic Acid.

  • Sensitivity Loss: If signal drops, check the source for lipid buildup. Ceramides do not ionize well in pure water; ensure Mobile Phase B is at least 60% at injection.

References

  • LIPID MAPS® Lipidomics Gateway. Ceramide Fragmentation Patterns. Available at: [Link]

  • Jiang, H., et al. (2025). Development and validation of LC-MS/MS method for determination of very long acyl chain ceramides in human plasma. ResearchGate.[9][10] Available at: [Link]

  • Hsu, F. F., & Turk, J. (2002). Structural studies on ceramides as lithiated adducts by low energy collisional-activated dissociation tandem mass spectrometry with electrospray ionization.[5] Journal of the American Society for Mass Spectrometry.[5][11][12] Available at: [Link]

  • Bielawski, J., et al. (2006).Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods.

Sources

Troubleshooting & Optimization

C15 Ceramide signal suppression in electrospray ionization (ESI)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Ticket Focus: C15 Ceramide (d18:1/15:0) Signal Suppression in ESI Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The "Ghost Peak" Phenomenon

You are likely here because your C15 Ceramide signal is erratic, broad, or non-existent, despite a clean standard injection. In lipidomics, C15 Ceramide (often used as an internal standard due to its non-endogenous nature in many mammalian tissues) is notoriously susceptible to ion suppression caused by co-eluting phosphatidylcholines (PCs).

This guide does not just list "tips"; it provides a causal analysis of the electrospray ionization (ESI) competition occurring in your source and provides the engineering protocols to fix it.

Module 1: Diagnostic Protocol

Is it Chemistry or Matrix? (The Post-Column Infusion Test)

Before altering your extraction, you must visualize the suppression zone. A simple blank injection tells you nothing about where the signal is dying. You must perform a Post-Column Infusion (PCI) experiment.[1]

The Logic: By maintaining a constant flow of C15 Ceramide into the source while injecting your "dirty" matrix, any dip in the baseline directly correlates to suppression zones.

Experimental Setup (PCI)
  • Syringe Pump: Load with C15 Ceramide standard (100 ng/mL in 50:50 MeOH:Water). Set flow to 10 µL/min.

  • LC Flow: Set your standard LC gradient (e.g., 0.4 mL/min).

  • Connection: Use a PEEK Tee-junction to combine the Column Effluent and Syringe flow before the ESI source.

  • Execution: Inject a Matrix Blank (extracted plasma/tissue without IS).

  • Result: Monitor the MRM for C15. A dip in the baseline at the C15 retention time confirms matrix suppression.

Visualizing the PCI Setup

PCI_Setup LC LC Pump & Column (Gradient Flow) Tee High-Pressure Tee Junction LC->Tee Eluent Syringe Syringe Pump (C15 Ceramide Constant Flow) Syringe->Tee 10 µL/min Source ESI Source (Mass Spec) Tee->Source Combined Flow Data Chromatogram (Baseline Dips = Suppression) Source->Data Signal Readout

Figure 1: Schematic for Post-Column Infusion (PCI) to map ionization suppression zones.

Module 2: The Physics of Ionization

The "Water Loss" Trap

Ceramides are fragile in the ESI source. A common error is optimizing for the protonated molecular ion


, only to find it unstable.

Mechanism: In the high-voltage/high-temperature environment of the ESI source, the hydroxyl group on the sphingoid base creates a facile leaving group. The molecule spontaneously dehydrates before entering the quadrupole.

The Fix: You must monitor the water-loss precursor if the parent ion is unstable.

Table 1: C15 Ceramide (d18:1/15:0) Transition Parameters

ParameterTarget ValueScientific Rationale
Neutral Mass 523.5 DaC18-Sphingosine + C15-Fatty Acid - H2O (Amide bond)
Precursor A (Parent) 524.5

Use if source temp < 350°C and soft ionization is prioritized.
Precursor B (In-Source) 506.5

Recommended. Often 5-10x more intense than parent in standard ESI conditions.
Product Ion (Quant) 264.3 Characteristic Sphingosine (d18:[2]1) backbone fragment

.
Cone Voltage 20-30 VModerate energy to prevent excessive fragmentation of the chain.
Collision Energy 25-35 eVRequired to cleave the amide bond and release the 264 fragment.

Module 3: Mobile Phase Chemistry

Why Acetonitrile is Failing You

If you are using Acetonitrile (ACN) / Water gradients, you are likely seeing broad peaks and poor ionization for C15 Ceramide.

  • Solubility: Ceramides are highly hydrophobic. Methanol (MeOH) or Isopropanol (IPA) provides superior solvation compared to ACN.

  • Protonation: ACN is aprotic. MeOH is protic and assists in the proton transfer required for

    
     formation.
    
The "Golden" Buffer System

To maximize signal and separate C15 from phospholipids:

  • Mobile Phase A: 60:40 Water:MeOH + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 IPA:MeOH + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Why Formate? Ammonium Formate is critical. It buffers the pH to ensure protonation and, counter-intuitively, prevents sodium adduct formation (

    
    , m/z 546.5) by flooding the source with excess ammonium/protons.
    

Module 4: Sample Preparation (Removing the Matrix)

The Phospholipid Problem

Phosphatidylcholines (PCs) are the "kryptonite" of Ceramide analysis. They are highly abundant in plasma/tissue and possess a permanent positive charge (choline headgroup), allowing them to "steal" all available charge in the ESI droplet.

Protocol Comparison:

  • Protein Precipitation (PPT):NOT RECOMMENDED. Removes proteins but leaves 99% of phospholipids.

  • Liquid-Liquid Extraction (LLE): ⚠️ ACCEPTABLE. (e.g., MTBE or Folch). Good recovery, but phospholipids co-extract.

  • SPE (Zirconia/MCX):BEST PRACTICE.

Recommended Workflow: Phospholipid Removal

Sample_Prep Sample Biological Sample (Plasma/Tissue) Crash Protein Precipitation (MeOH/ACN) Sample->Crash Load Load onto Zr-Coated SPE Plate (e.g., HybridSPE or Ostro) Crash->Load Interaction Lewis Acid-Base Interaction: Zr atoms bind Phosphate groups Load->Interaction Elute Elute Sphingolipids (Phospholipids stay trapped) Interaction->Elute Inject Inject Clean Sample Elute->Inject

Figure 2: Mechanism of Phospholipid Removal using Zirconia-coated SPE phases.

Frequently Asked Questions (FAQ)

Q1: My C15 Ceramide peak is splitting into two. Why? A: This is likely "In-Source Separation." If your column re-equilibrates poorly, or if the solvent strength is too high at injection, the Ceramide travels partially in the injection slug.

  • Fix: Ensure your injection solvent is weaker (more water) than your starting mobile phase. Inject in 100% MeOH only if using very low injection volumes (<2 µL).

Q2: I see the [M+Na]+ adduct (m/z 546.5) dominating. How do I remove it? A: Sodium adducts are "dead" signals—they fragment poorly.

  • Fix: Add 10mM Ammonium Formate to your mobile phase. The ammonium ions (

    
    ) outcompete sodium for the ceramide molecule, pushing the equilibrium back toward the protonated form 
    
    
    
    .

Q3: Can I use C15 Ceramide as a universal internal standard? A: Yes, but with caution. C15 is an "odd-chain" lipid and is rare in humans, making it an excellent IS. However, ensure your study subjects haven't been exposed to specific diets or bacterial infections that might elevate endogenous odd-chain lipids.

References

  • Liebisch, G., et al. (1999).[3] "Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS)." Journal of Lipid Research.[3][4] (Establishes the m/z 264 fragment and water-loss phenomenon).

  • Strategies for Using Postcolumn Infusion of Standards. (2024). Journal of the American Society for Mass Spectrometry. (Defines the PCI protocol for matrix effect assessment).

  • Impact of Mobile Phase Additives on LC-MS Sensitivity. Sigma-Aldrich Technical Guides. (Review of Ammonium Formate vs. Acetate for ESI+).

  • Jiang, H., et al. (2020). "Quantitative LCMS for ceramides/dihydroceramides." BioRxiv. (Validation of MRM transitions and in-source fragmentation).

Sources

Technical Support Center: Minimizing Carryover of N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Standard

Welcome to the Lipidomics Technical Support Center. You are likely here because you are using N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide) as an internal standard (IS) and are seeing "ghost peaks" in your blank injections.

C15 Ceramide is the industry-standard non-endogenous IS for quantifying ceramides. However, its structural properties—a long hydrophobic C15 fatty acid chain attached to a C18 sphingoid base—make it exceptionally lipophilic (logP > 8). It does not merely "flow" through your HPLC system; it adsorbs to stainless steel, Vespel rotor seals, and PTFE tubing, only to desorb during subsequent runs.

This guide moves beyond basic "wash it more" advice. We will engineer a system that actively rejects lipid adhesion.

Module 1: The Mechanism of Carryover

To defeat carryover, you must understand where it lives. Unlike polar small molecules, lipids do not just hide in dead volumes; they physically coat surfaces.

The Adsorption Loop

The following diagram illustrates the "Carryover Cycle" specific to lipophilic compounds like C15 Ceramide.

CarryoverMechanism cluster_0 Injection Phase cluster_1 Gradient Phase cluster_2 Next Run (The Ghost) Injector Injector Needle/Loop (Primary Adsorption Site) Valve Rotor Seal (Vespel absorbs lipids) Injector->Valve Hydrophobic interaction Column Column Head (Accumulation) Valve->Column Slow leaching Desorption Gradient reaches high %B (Lipids release) Column->Desorption Subsequent Injection Detector MS/MS Detection (Ghost Peak appears) Desorption->Detector False Positive

Figure 1: The mechanism of hydrophobic adsorption. C15 Ceramide coats the injector and rotor seal, slowly leaching out when the organic gradient increases in subsequent runs.

Module 2: Troubleshooting Guide (Q&A)

Category A: Wash Solvents & Chemistry[1][2][3][4]

Q1: I am using 100% Acetonitrile as my needle wash, but the carryover persists. Why? A: Acetonitrile (ACN) is insufficient for ceramides. While ACN is a strong elution solvent for peptides, it lacks the lipophilic solubility power required for long-chain sphingolipids.

  • The Science: Ceramides require a protic solvent to disrupt hydrogen bonding (amide headgroup) and a non-polar component to solvate the fatty acid tail.

  • The Solution: Switch to a Multi-Wash System .

    • Weak Wash: 10% Methanol / 90% Water (Matches initial gradient conditions).

    • Strong Wash (The "Magic Mix"): 40% Isopropanol (IPA) / 40% Methanol / 20% Acetonitrile (or 100% IPA if your system tubing permits).

    • Protocol: Set the injector to dip in the Strong Wash for at least 10 seconds, followed by the Weak Wash to prevent bubble formation in the sample loop.

Q2: My blank shows carryover at the exact retention time of C15 Ceramide. Is this column or injector carryover? A: If the retention time (RT) is identical to the standard, it is Injector Carryover .

  • Reasoning: If the analyte were stuck on the column head, it would elute slightly later or show peak broadening due to the gradient delay. Identical RT means the "ghost" analyte was introduced at the start of the gradient—i.e., from the needle or loop.

  • Action: Focus on the needle seat and rotor seal (see Category B).

Category B: Hardware & Materials

Q3: I replaced the needle, but the background is still high. What did I miss? A: You likely missed the Needle Seat or the Rotor Seal .

  • Needle Seat: In many autosamplers, the needle seat is made of stainless steel or PEEK. Lipids accumulate in the capillaries of the seat.

    • Fix: Backflush the needle seat (if your autosampler supports it) with the "Magic Mix" (IPA/MeOH/ACN) after every injection.

  • Rotor Seal: Standard HPLC valves use Vespel (polyimide) rotor seals. Vespel is porous and highly adsorbent to lipids.

    • Fix: Replace the Vespel seal with a Tefzel (ETFE) or PEEK rotor seal. These materials are much more hydrophobic-resistant and reduce carryover significantly [1].

Category C: Chromatography[1][4][5][6][7][8][9]

Q4: Can I change my gradient to clean the column better? A: Yes. A linear gradient often fails to strip lipids bound to the column frit. Implement a "Sawtooth" Wash .

  • Protocol: At the end of your analytical run, do not just hold at 95% B.

    • Ramp to 99% B (IPA/MeOH mix).

    • Hold 1 min.

    • Drop to 50% B.

    • Ramp back to 99% B.

    • Repeat 2-3 times.

  • Why: The rapid change in solvation environment creates a "pumping" effect that dislodges stubborn lipophiles more effectively than a static hold.

Module 3: Advanced Protocol – The "Deep Clean"

If you are failing System Suitability Tests (SST) due to C15 Ceramide carryover (>20% of LLOQ), perform this deep cleaning protocol.

Prerequisites:

  • Remove the analytical column (Install a union).[1]

  • Divert flow to waste (Do not send this to your Mass Spec source).

StepSolvent CompositionFlow RateDurationPurpose
1 100% Water (Hot ~50°C if possible)1.0 mL/min10 minRemove salts/buffers.
2 100% Acetonitrile1.0 mL/min10 minRemove general organics.
3 100% Isopropanol (IPA) 0.5 mL/min20 minSolubilize ceramides/lipids.
4 50% IPA / 50% Cyclohexane*0.5 mL/min10 minThe "Nuclear" Option for stubborn lipids.
5 100% Acetonitrile1.0 mL/min10 minFlush out viscous IPA/Cyclohexane.

*Note: Cyclohexane is incompatible with some PEEK tubing grades. Ensure your system is stainless steel or high-grade PEEK before using Step 4. If uncertain, skip Step 4 and extend Step 3.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Ghost Peak Detected in Blank CheckRT Is Retention Time (RT) Identical to Standard? Start->CheckRT InjectorIssue Injector/Needle Issue CheckRT->InjectorIssue Yes (Identical RT) ColumnIssue Column/Mobile Phase Issue CheckRT->ColumnIssue No (Broad/Shifted RT) WashSolvent Check Wash Solvent. Is it 100% ACN? InjectorIssue->WashSolvent GradientCheck Check Gradient. Is there a wash step? ColumnIssue->GradientCheck ChangeSolvent Switch to IPA/MeOH/ACN (Strong Wash) WashSolvent->ChangeSolvent Yes RotorCheck Wash OK? Check Rotor Seal WashSolvent->RotorCheck No (Already using IPA) ChangeRotor Replace Vespel with Tefzel/PEEK RotorCheck->ChangeRotor AddSawtooth Add 'Sawtooth' Gradient Wash GradientCheck->AddSawtooth No ReplaceCol Column Frit Contaminated. Replace Column/Guard GradientCheck->ReplaceCol Yes

Figure 2: Diagnostic logic for isolating the source of C15 Ceramide carryover.

References

  • Agilent Technologies. (2023). Best Practices for Using an Agilent LC System: Minimizing Carryover. Retrieved from

  • Waters Corporation. (2025). Wash Solvent Guidelines for Lipophilic Compounds. Retrieved from

  • Shimadzu Scientific Instruments. (2020). Solving Carryover Problems in HPLC: Analysis of Lipids. Retrieved from

  • National Institutes of Health (NIH). (2020). Development and validation of LC-MS/MS method for determination of ceramides. PMC7041234. Retrieved from

  • ResearchGate. (2017). What should be the needle wash solvent for HPLC when analyzing lipids? Retrieved from

Sources

Correcting for isotopic overlap in C15 Ceramide mass spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Isotopic Correction & Deconvolution for C15 Ceramide

Executive Summary: The "M+2" Challenge

In quantitative lipidomics, C15 Ceramide (d18:1/15:0) is the industry-standard non-endogenous internal standard (IS). Its odd-chain fatty acid tail distinguishes it from the abundant even-chain ceramides (C16, C18, C24) found in mammalian biology.

However, mass spectrometry is not immune to physics. Two specific isotopic phenomena—Type I (Natural Abundance) and Type II (Isobaric Overlap) —can compromise your quantification, leading to artificially inflated baselines or non-linear calibration curves.

This guide provides the mathematical and experimental framework to correct for these overlaps, ensuring your Internal Standard (IS) signal is a true reference point, not a variable.

Diagnostic Workflow: Identifying the Overlap

Before applying mathematical corrections, you must diagnose the type of interference present in your spectra.

IsotopicCorrectionWorkflow Start Acquire Mass Spectrum (Target: C15 Ceramide m/z ~523.5) CheckRes Check Resolution (FWHM) Start->CheckRes DecisionRes Is Resolution > 100k? CheckRes->DecisionRes Yes Yes DecisionRes->Yes Isobaric peaks resolved No No DecisionRes->No Overlap likely Type1 Type I Correction Only (Natural 13C Abundance) CalcDist Calculate Theoretical Isotopic Distribution Type1->CalcDist Type2Check Check for C15:1 Peak (m/z ~521.5) Yes (Signal Present) Yes (Signal Present) Type2Check->Yes (Signal Present) C15:1 Detected No (Noise) No (Noise) Type2Check->No (Noise) Clean Spectrum Final Final Corrected Quantification CalcDist->Final Subtract Apply Type II Correction (Subtract C15:1 M+2 from C15:0) Subtract->CalcDist Yes->Type1 No->Type2Check Yes (Signal Present)->Subtract No (Noise)->Type1

Figure 1: Decision tree for determining necessary isotopic corrections based on instrument resolution and precursor presence.

Theoretical Grounding: The Two Correction Types

To correct your data, you must distinguish between the two overlapping mechanisms defined by Han & Gross (2005).

Type I Correction: Natural Abundance (The "Spread")

Every carbon-containing molecule has a "tail" of heavier isotopes due to the 1.1% natural abundance of


.
  • The Issue: The monoisotopic peak (M+0) does not represent 100% of the C15 Ceramide molecules. If you quantify based solely on M+0 without accounting for the M+1 and M+2 fraction, you underestimate the total ion count.

  • The Fix: Calculate the Isotopic Correction Factor (ICF) .

Type II Correction: Isobaric Overlap (The "Bleed")

This occurs when the M+2 isotope of a lighter, unsaturated species overlaps with the M+0 of your saturated target.

  • The Scenario: If your sample contains C15:1 Ceramide (rare, but possible in certain tissues or impure standards), its M+2 peak (two

    
     atoms) will land almost exactly on the C15:0 peak.
    
    • C15:1 Mass: ~521.48

    • C15:1 (M+2) Mass: ~523.49

    • C15:0 Mass: ~523.50

    • Difference: ~0.009 Da (Requires resolving power >100,000 to separate).

Data & Protocols

A. Theoretical Isotopic Distribution Table (C15 Ceramide)

Formula:


 (d18:1/15:0)
Monoisotopic Mass: 523.4964 Da
IsotopeMass OffsetSourceRelative Abundance (%)Correction Logic
M+0 +0.0000All

100.0% (Base)Primary Quant Ion
M+1 +1.0034One

36.8% Type I (Must sum or correct)
M+2 +2.0067Two

6.6% Type I (Tail)
M+3 +3.0101Three

0.8% Negligible for most apps

Note: Abundances are approximate based on binomial probability of 33 carbons.

B. Step-by-Step Correction Protocol

Prerequisite: Ensure your mass spectrometer is calibrated to <5 ppm mass accuracy.

Step 1: Type II Deisotoping (If C15:1 is present) If you detect a peak at m/z 521.5 (C15:1), you must subtract its isotopic contribution from your C15:0 signal (at m/z 523.5).

  • Measure the intensity of the C15:1 monoisotopic peak (

    
    ).
    
  • Calculate the theoretical M+2 ratio for C15:1 (approx 0.06 or 6%).

  • Calculate the interference:

    
    
    
  • Subtract this from your raw C15:0 intensity:

    
    
    

Step 2: Type I Correction (Total Abundance) To compare C15 (IS) against other lipids, you must convert the monoisotopic intensity to the total intensity (or ensure you are comparing monoisotopic to monoisotopic).

  • Calculate the Type I Correction Factor (Z) :

    
    
    Simplified for routine use: The monoisotopic peak represents roughly 70-75% of the total signal for lipids in this mass range.
    
  • If quantifying against a standard curve, ensure both the IS and the Analyte are treated identically (either both Sum of Isotopes or both Monoisotopic).

Troubleshooting & FAQs

Q1: My C15 IS signal is fluctuating between samples, even though I spike the same amount. Is this isotopic overlap?

  • Diagnosis: Likely not isotopic overlap. This is usually Matrix Effect (Ion Suppression) .

  • Test: Check the "Endogenous C15" levels. Run a "blank" sample (biological matrix without IS spike).

  • Reasoning: While C15 is "non-endogenous," trace amounts exist in dairy-rich diets or specific gut microbiomes. If your blank shows a peak at 523.5, you must subtract this background area from your spiked samples before calculating ratios.

Q2: I see a peak at M+2 (525.5) that is higher than the theoretical 6%. What is happening?

  • Diagnosis: This is a Type II Overlap from a different species, or a co-eluting impurity.

  • Cause: It could be the M+0 of a species with 2 more Daltons (e.g., a dihydroceramide if you were looking at a different mass, but here it's likely a contaminant).

  • Action: Check your C15 standard purity. If the standard itself has a high M+2, it is impure.

Q3: Can I ignore Type II correction if I use a Triple Quad (QqQ)?

  • Answer: No, it is more critical on QqQ.

  • Reasoning: QqQ instruments (unit resolution) cannot distinguish between the M+2 of C15:1 (523.49) and the M+0 of C15:0 (523.50). You must mathematically deisotope if the lighter unsaturated species is present.

References

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1] Mass Spectrometry Reviews.

  • LIPID MAPS® Lipidomics Gateway. Structure Database & Isotopic Distribution Tools.

  • Liebisch, G., et al. (2013). High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Biochimica et Biophysica Acta (BBA).

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews.

Sources

The Silent Signal: Troubleshooting Low Ionization Efficiency of Synthetic Ceramides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Signal" Phenomenon

You are likely reading this because your synthetic ceramide standards—purity >99% by NMR—are showing negligible signal intensity on your LC-MS/MS, or the signal is splitting into a chaotic distribution of adducts.

Unlike phospholipids, ceramides lack a charged phosphate headgroup. They are neutral sphingolipids. In Electrospray Ionization (ESI), they do not "want" to ionize; we must force them. When ionization efficiency is low, it is rarely a mass spec failure; it is almost always a chemistry mismatch between the hydrophobic nature of the lipid and the ionization environment of the source.

This guide moves beyond basic checks to address the three critical failure points: Solubility , Adduct Competition , and Source Thermodynamics .

Module A: The Solubility Trap (Pre-Analytical)

The Symptom: Poor peak shape (tailing), high backpressure, or zero signal despite high concentration. The Cause: Synthetic ceramides, particularly long-chain variants (C24:0, C26:0), are virtually insoluble in pure methanol or acetonitrile. If they precipitate before reaching the Taylor Cone, they cannot be ionized.

Protocol: The "Hard-Lipid" Reconstitution

Standard methanol reconstitution is the #1 cause of failure.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Why?
Solvent 100% MethanolIsopropanol (IPA) : Methanol : Chloroform (4:2:1) IPA breaks hydrophobic aggregation; Chloroform ensures solubility of VLC-ceramides.
Storage Glass VialsSilanized Glass Vials Ceramides stick to non-treated glass surfaces, effectively lowering concentration.
Injection 100% Aqueous90% Organic / 10% Aqueous Injecting a hydrophobic lipid in a high-water plug causes immediate precipitation in the needle/loop.

Module B: The Adduct War (Chemistry)

The Symptom: You see a signal, but it is split between [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The Cause: Ceramides are neutral. In the absence of a strong proton donor, they will coordinate with ubiquitous sodium ions from glassware or solvents. The Problem: Sodium adducts ([M+Na]⁺) are extremely stable. They require immense collision energy to fragment, often burning the molecule before it yields useful product ions for MRM quantification.

The Solution: Ammonium Formate Buffering

You must overwhelm the sodium with a more favorable cation (Ammonium, NH₄⁺) or force protonation.

Recommended Mobile Phase System:

  • Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid [1]

  • Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid [1]

Mechanism:

  • Formic Acid: Lowers pH, encouraging [M+H]⁺ formation.

  • Ammonium Formate: Provides NH₄⁺. If protonation fails, the ceramide forms [M+NH₄]⁺. Unlike sodium adducts, the ammonium adduct is labile; it falls off easily in the source or collision cell, yielding the [M+H]⁺ species or specific fragments.

Visualization: The Adduct Competition Logic

AdductLogic Start Neutral Ceramide (M) Na_Path Path A: Sodium Present (No Buffer) Start->Na_Path Trace Na+ NH4_Path Path B: Ammonium Formate (10mM Added) Start->NH4_Path Excess NH4+ Na_Adduct [M+Na]+ Formed Na_Path->Na_Adduct NH4_Adduct [M+NH4]+ Formed NH4_Path->NH4_Adduct Frag_Na Collision Cell: High Stability NO Fragmentation Na_Adduct->Frag_Na Frag_NH4 Collision Cell: Loss of NH3 Yields [M+H]+ NH4_Adduct->Frag_NH4 Result_Bad Low Sensitivity Quantification Fails Frag_Na->Result_Bad Result_Good High Sensitivity Successful MRM Frag_NH4->Result_Good

Figure 1: Mechanism of Adduct Control. Sodium adducts act as thermodynamic sinks, preventing fragmentation. Ammonium adducts serve as intermediates to successful ionization.

Module C: Source Dynamics (Physics)

The Symptom: Signal is unstable or drops off during the gradient. The Cause: Inefficient desolvation. Ceramides are heavy and shielded by hydrophobic solvents (IPA). They need heat to emerge from the droplet.

Optimization Protocol:

  • Source Temperature: Increase to 350°C - 400°C . (Standard peptides run at 250°C; lipids need more heat).

  • Declustering Potential (DP) / Fragmentor:

    • Too Low: Solvent clusters remain attached.

    • Too High:In-source fragmentation occurs.[2] You will see a high baseline of the sphingoid base (m/z 264 for d18:1) but no parent ion.

    • Action: Perform a "DP Ramp" experiment. Inject a standard while ramping DP from 20V to 150V. Plot intensity of the precursor.

Troubleshooting FAQ

Q1: I see a strong signal at m/z 264.3 (Sphingosine) but no parent ceramide mass. Why? A: You are suffering from In-Source Fragmentation . Your voltages (Declustering Potential or Cone Voltage) are too high. The ceramide is breaking apart before it enters the quadrupole. Lower the voltage in 5V increments until the parent ion reappears.

Q2: Can I use negative mode ESI? A: Yes, but only if you use Acetate buffers. [M-H]⁻ or [M+CH₃COO]⁻ adducts can be formed. However, positive mode [M+H]⁺ (via ammonium formate) generally yields 5-10x higher sensitivity for non-hydroxy ceramides. Negative mode is preferred only for specialized alpha-hydroxy ceramides.

Q3: My background noise is high in the ceramide transition. Is it the column? A: It is likely Carryover . Ceramides stick to the rotor seal and injection needle.

  • Fix: Change your needle wash solvent to 50:50 Methanol:Toluene or Isopropanol:Chloroform . Standard aqueous washes will not clean ceramides from the system.

Q4: Direct ESI is failing completely. What is the "Nuclear Option"? A: If the ceramide is too hydrophobic or lacks proton affinity, use Derivatization .

  • Reagent: Dansyl Chloride or DMPA (Dimethylamino-propionic acid).

  • Effect: Adds a tertiary amine to the primary alcohol of the ceramide. This guarantees a strong positive charge, often increasing sensitivity by 100-fold.

Diagnostic Workflow (Decision Tree)

Use this logic flow to identify your specific bottleneck.

TroubleshootingTree Start Start: Low Ceramide Signal SolubilityCheck Check Solubility: Is solution clear in IPA? Start->SolubilityCheck AdductCheck Check Spectrum: Is [M+Na]+ dominant? SolubilityCheck->AdductCheck Yes (Clear) Action_Solvent Action: Switch to IPA/CHCl3 (4:1) SolubilityCheck->Action_Solvent No (Cloudy) FragCheck Check Fragmentation: Is m/z 264 dominant? AdductCheck->FragCheck No ([M+H] present but low) Action_Buffer Action: Add 10mM Ammonium Formate AdductCheck->Action_Buffer Yes ([M+Na] >> [M+H]) Action_Voltage Action: Lower Declustering Potential FragCheck->Action_Voltage Yes (In-source frag) Action_Deriv Action: Derivatize (Dansyl Chloride) FragCheck->Action_Deriv No (Just low signal)

Figure 2: Step-by-step diagnostic tree for isolating ionization failures.

References

  • Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews, 24(3), 367-412. Link

  • Lippincott-Schwartz, J. (2011). "Lipid MAPS: Standardization of lipidomics." Nature Methods. Link

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696-1707. Link

  • Murphy, R. C., & Axelsen, P. H. (2011). "Mass spectrometric analysis of long-chain lipids." Mass Spectrometry Reviews, 30(4), 579-599. Link

Sources

Technical Support Center: C15 Ceramide (d18:1/15:0) Detection & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Collision Energy (CE) for C15 Ceramide Internal Standard System: LC-MS/MS (Triple Quadrupole)

Executive Summary & Core Parameters

Why this matters: C15 Ceramide (d18:1/15:[1]0) is the "Gold Standard" internal standard (IS) for sphingolipidomics because it is non-endogenous in most mammalian tissues yet possesses physicochemical properties nearly identical to bioactive ceramides (C16, C18, C24).

The Critical Failure Point: The most common failure in ceramide detection is adduct mis-assignment . Ceramides form stable sodium adducts


 that do not fragment efficiently at standard collision energies, leading to false-negative results. You must force the protonated species 

.
Standard Operating Parameters (Start Here)
ParameterValue / SettingNotes
Molecule N-pentadecanoyl-D-erythro-sphingosineC15 Ceramide (d18:1/15:[1]0)
Precursor Ion 524.5


Monoisotopic mass
Quantifier Product 264.3


Characteristic sphingoid base fragment
Qualifier Product 282.3


Loss of fatty acid amide only
Optimal CE (Quant) 25 – 35 eV Instrument dependent (See Protocol)
Optimal CE (Qual) 15 – 25 eV Requires softer energy to retain water
Source Temp 350°C - 500°CHigh heat aids desolvation of lipids

Optimization Protocol: The "CE Ramp" Workflow

Do not rely on literature values alone. Instrument condition, gas pressure, and collision cell geometry (e.g., traveling wave vs. linear multipole) cause optimal CE to drift. Use this self-validating protocol.

Phase A: The Setup
  • Preparation: Prepare a 1 µM solution of C15 Ceramide in 50:50 Methanol:Water (with 5mM Ammonium Formate).

    • Why Formate? It acts as a proton donor to suppress Sodium (

      
      ) adducts.
      
  • Mode: Set instrument to MRM (Multiple Reaction Monitoring) .

Phase B: The Ramp Experiment
  • Method: Create a method with a single transition: 524.5

    
     264.3 .
    
  • Variable: Set the Collision Energy to "Ramp" or create 10 separate methods stepping from 10 eV to 60 eV in 5 eV increments.

  • Acquisition: Inject the standard (flow injection or column) for each CE step.

  • Analysis: Plot Peak Area vs. Collision Energy. The curve will be bell-shaped. The apex is your optimal CE.

Workflow Visualization

CE_Optimization Start Start: 1µM Std (+Ammonium Formate) AdductCheck Q1 Scan: Verify [M+H]+ > [M+Na]+ Start->AdductCheck Infusion CERamp CE Ramp: 10 eV -> 60 eV AdductCheck->CERamp Confirmed 524.5 DataPlot Plot Intensity vs. Voltage CERamp->DataPlot Acquire Data Selection Select Apex CE (Typically ~28 eV) DataPlot->Selection Analyze

Caption: Logical workflow for determining the instrument-specific optimal collision energy.

Troubleshooting & FAQs

Q1: My C15 Ceramide signal is extremely low, even at the "correct" CE. What is wrong?

Diagnosis: You are likely fragmenting the wrong ion. The Science: Ceramides are "sodium sponges." If your mobile phase lacks a proton source, the instrument will form


 (

546.5) instead of

(

524.5). Sodium adducts are extremely stable and require massive energy to fragment, often shattering the molecule non-specifically rather than yielding the 264.3 ion. The Fix:
  • Check Q1: Run a Q1 scan. If 546.5 > 524.5, you have a sodium problem.

  • Chemistry: Add 5mM Ammonium Formate and 0.1% Formic Acid to your aqueous mobile phase. This forces the equilibrium toward the protonated state.

Q2: Why do I see a "ghost" peak for C15 Ceramide in my blank samples?

Diagnosis: Carryover (The "Sticky Lipid" Effect). The Science: Ceramides are highly lipophilic (LogP > 8). They adsorb to the PEEK tubing, injector needle, and column frit. The Fix:

  • Needle Wash: Use a strong organic wash (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1 + 0.1% Formic Acid). Methanol alone is often too weak.

  • Gradient: Ensure your LC gradient holds at 99% Solvent B (Organic) for at least 3 minutes to elute the column fully.

Q3: Can I use the 282.3 fragment for quantification?

Answer: It is risky. The Science:

  • 264.3 (Sphingosine -

    
    ): This requires cleavage of the amide bond. It is structurally specific to the sphingoid base and very robust.
    
  • 282.3 (Sphingosine -

    
    ): This is a lower-energy fragment. Its intensity fluctuates significantly with small changes in source temperature and desolvation gas flow.
    Recommendation:  Use 264.3  for Quant (Quantification) and 282.3  for Qual (Confirmation) ratio checks.
    
Q4: My retention time is shifting. Is this a CE issue?

Answer: No, CE affects intensity, not retention time (RT). Diagnosis: Column equilibration failure. The Fix: C15 Ceramide is hydrophobic. If you run a fast gradient, the column may not re-equilibrate to the initial aqueous conditions. Ensure at least 3-5 column volumes of re-equilibration time between injections.

Mechanistic Insight: The Fragmentation Pathway

Understanding why we choose these parameters allows you to troubleshoot unforeseen issues.

The collision-induced dissociation (CID) of protonated ceramide follows a specific pathway. The energy acts on the amide bond.

  • Precursor (

    
     524.5):  The protonated molecular ion.
    
  • Primary Loss: The fatty acid chain (C15) is cleaved as a neutral ketene or acid.

  • Secondary Loss: Two water molecules are lost from the sphingosine backbone.

  • Result: The characteristic ion at

    
     264.3 (for d18:1 backbone).[2]
    

Frag_Pathway Precursor Precursor [M+H]+ m/z 524.5 Intermed Intermediate [M+H - Fatty Acid]+ Precursor->Intermed Collision Energy (Breaks Amide Bond) Product Product Ion [Sphingosine - 2H2O]+ m/z 264.3 Intermed->Product Neutral Loss (2 x H2O)

Caption: The fragmentation pathway of C15 Ceramide in a Triple Quadrupole.

References

  • Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'Inside-out' sphingolipidomics." Methods in Enzymology.

  • Bielawski, J., et al. (2006). "Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods.

  • Lipid MAPS Consortium. (2023). "Sphingolipid Fragmentation Standards." Lipid MAPS Database.

  • Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research.

Sources

Validation & Comparative

C15 Ceramide vs. C17 Ceramide: A Guide to Selecting the Optimal Odd-Chain Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of quantitative mass spectrometry-based lipidomics, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability.[1][2] For the quantification of ceramides, a class of bioactive sphingolipids implicated in numerous cellular processes and diseases, odd-chain ceramides have emerged as a practical and effective choice for internal standards.[1] This guide provides an in-depth comparison of two commonly used odd-chain standards, C15 Ceramide (d18:1/15:0) and C17 Ceramide (d18:1/17:0), to assist researchers, scientists, and drug development professionals in making an informed selection for their specific applications.

The Indispensable Role of Internal Standards in Mass Spectrometry

Internal standards are paramount in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and analysis.[2] By adding a known quantity of an internal standard to each sample, the signal of the analyte of interest can be normalized, leading to more accurate and precise measurements.[1][2] The ideal internal standard should mimic the physicochemical behavior of the analyte throughout the entire analytical workflow but be distinguishable by the mass spectrometer.[1]

Odd-chain ceramides, such as C15 and C17 ceramides, are structurally similar to the endogenous even-chain ceramides but are typically present at very low to negligible levels in most biological samples.[1][3] This makes them excellent candidates for internal standards as they are unlikely to interfere with the measurement of endogenous ceramide species.

Physicochemical Properties: A Tale of Two Carbons

The primary difference between C15 and C17 ceramides lies in the length of their N-acyl chain, with C15 having a 15-carbon chain and C17 having a 17-carbon chain. This two-carbon difference influences their molecular weight and chromatographic behavior.

PropertyC15 Ceramide (d18:1/15:0)C17 Ceramide (d18:1/17:0)
Molecular Formula C33H65NO3C35H69NO3
Molecular Weight 523.87 g/mol [4]551.93 g/mol [5]
Chromatographic Behavior Shorter retention time in reversed-phase LCLonger retention time in reversed-phase LC

In reversed-phase liquid chromatography (LC), which separates molecules based on their hydrophobicity, the longer acyl chain of C17 ceramide results in a slightly longer retention time compared to C15 ceramide. This separation is advantageous as it can prevent potential co-elution with and ion suppression from other lipid species in the sample matrix.

Endogenous Presence and Metabolic Considerations

A crucial aspect of a good internal standard is its minimal endogenous presence and metabolic inertness within the experimental timeframe. While odd-chain fatty acids are generally less abundant than their even-chain counterparts, they are not entirely absent from biological systems.[3]

  • Dietary and Endogenous Sources: Odd-chain fatty acids can originate from the diet, particularly from dairy fats, and can also be synthesized endogenously.[6]

  • Metabolic Fate: Once in the body, odd-chain fatty acids can be metabolized. For instance, propionyl-CoA, a product of odd-chain fatty acid oxidation, can be converted to succinyl-CoA and enter the Krebs cycle.[7]

While the endogenous levels of C15 and C17 ceramides are typically low, it is prudent to analyze a blank sample matrix (a sample without the added internal standard) to confirm their absence or negligible presence before initiating a study.

Analytical Performance: Choosing the Right Tool for the Job

Both C15 and C17 ceramides have been successfully used as internal standards in numerous lipidomics studies.[5][8][9] The choice between them often depends on the specific ceramide species being quantified.

  • C17 Ceramide: Due to its closer proximity in chain length to the abundant and physiologically important long-chain ceramides (e.g., C16, C18, C20), C17 ceramide is often favored as it is expected to have more similar extraction efficiency and ionization response.[9]

  • C15 Ceramide: This standard can be a suitable alternative, particularly when analyzing a broad range of ceramides or when C17 ceramide is endogenously present in the sample.

Ultimately, the ideal internal standard should be validated for each specific application to ensure it accurately reflects the behavior of the analytes being measured.

Decision Framework: Selecting Your Odd-Chain Standard

The selection of the appropriate odd-chain ceramide standard is a critical step in developing a robust quantitative lipidomics assay. The following decision framework, illustrated in the accompanying diagram, outlines the key considerations.

G start Start: Select Odd-Chain Ceramide Standard check_endogenous Analyze blank matrix for endogenous C15/C17 ceramides start->check_endogenous is_c17_present Is C17 Ceramide present at significant levels? check_endogenous->is_c17_present use_c15 Use C15 Ceramide as internal standard is_c17_present->use_c15 Yes consider_c17 Consider C17 Ceramide is_c17_present->consider_c17 No validate Validate internal standard performance (recovery, linearity, matrix effects) use_c15->validate target_analytes What are the primary target ceramide analytes? consider_c17->target_analytes long_chain Long-chain ceramides (C16-C24) target_analytes->long_chain broad_range Broad range of ceramides target_analytes->broad_range use_c17 Use C17 Ceramide as internal standard long_chain->use_c17 broad_range->use_c15 use_c17->validate end Proceed with quantitative analysis validate->end

Caption: Decision framework for selecting between C15 and C17 ceramide internal standards.

Experimental Protocol: Quantification of Ceramides by LC-MS/MS

The following protocol provides a general framework for the quantification of ceramides in a biological matrix using an odd-chain internal standard. It is essential to optimize and validate this protocol for your specific application.

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract ceramides from the sample matrix while minimizing degradation and contamination.

  • Procedure:

    • Thaw frozen samples (e.g., plasma, tissue homogenate) on ice.

    • Add a known amount of the chosen odd-chain ceramide internal standard (C15 or C17) to each sample.

    • Perform lipid extraction using a modified Bligh and Dyer or Folch method.[8] A common approach involves a two-phase extraction with chloroform, methanol, and water.[10]

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

2. LC-MS/MS Analysis:

  • Objective: To separate the different ceramide species by liquid chromatography and detect and quantify them by tandem mass spectrometry.

  • Procedure:

    • Inject the reconstituted lipid extract into the LC-MS/MS system.

    • Separate the ceramides using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid.[11]

    • Detect the ceramides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9] The precursor and product ions for each ceramide species and the internal standard should be optimized.

3. Data Analysis:

  • Objective: To calculate the concentration of each ceramide species in the original sample.

  • Procedure:

    • Integrate the peak areas for each ceramide species and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Determine the concentration of each analyte using a calibration curve generated from standards of known concentrations.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add C15 or C17 Ceramide Internal Standard sample->add_is extract Lipid Extraction (e.g., Bligh & Dyer) add_is->extract dry Dry Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (C18 column) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Response Ratios integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: General workflow for quantitative ceramide analysis using an odd-chain internal standard.

Conclusion: Making an Evidence-Based Choice

Both C15 and C17 ceramides are valuable tools for the accurate quantification of ceramides in complex biological samples. The choice between them is not arbitrary and should be based on a careful consideration of the specific analytical goals and the nature of the sample matrix.

  • C17 Ceramide is often the preferred choice for targeted analysis of long-chain ceramides due to its closer structural similarity.

  • C15 Ceramide serves as a robust alternative, especially when analyzing a broader range of ceramides or when endogenous C17 ceramide is a concern.

Regardless of the choice, it is imperative to validate the performance of the internal standard within the specific experimental context to ensure the generation of high-quality, reliable, and reproducible data. This rigorous approach is the cornerstone of sound scientific research and drug development.

References

  • Masoodi, M., et al. (2010). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 51(4), 834-844. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. [Link]

  • Kim, H. Y., et al. (2020). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 46(1), 41-49. [Link]

  • Owens, G. P., et al. (2011). C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya. Journal of Chromatography B, 879(3-4), 319-326. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of Chromatography B, 945-946, 136-142. [Link]

  • Laaksonen, R., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. Clinica Chimica Acta, 460, 1-8. [Link]

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  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. ResearchGate. [Link]

  • Summers, S. A. (2018). The Role of Ceramides in Metabolic and Cardiovascular Diseases. MDPI. [Link]

  • Chaurasia, B., & Summers, S. A. (2021). Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown. Cell Metabolism, 33(7), 1338-1353. [Link]

  • Papazoglou, N., et al. (2020). Development and validation of a RPLC-MS/MS method for the quantification of ceramides in human serum. ResearchGate. [Link]

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  • Goñi, F. M., et al. (2018). The fatty acids of sphingomyelins and ceramides in mammalian tissues and cultured cells: Biophysical and physiological implications. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1883-1893. [Link]

  • Goñi, F. M., et al. (2018). The fatty acids of sphingomyelins and ceramides in mammalian tissues and cultured cells: Biophysical and physiological implications. ResearchGate. [Link]

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  • Pewzner-Jung, Y., et al. (2014). Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects. Journal of Biological Chemistry, 289(36), 24803-24817. [Link]

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Sources

A Senior Application Scientist's Guide to Cross-Validation of C15:0 Ceramide Quantification: NMR Spectroscopy vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is a cornerstone of discovery. Pentadecanoyl ceramide (C15:0), an odd-chain sphingolipid, is gaining significant attention for its roles in cellular signaling and as a potential biomarker. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the established gold standard for its sensitive and specific quantification, Nuclear Magnetic Resonance (NMR) spectroscopy presents a compelling, non-destructive alternative.

This guide provides an in-depth framework for the cross-validation of a ¹H NMR-based method for C15:0 Ceramide quantification against a benchmark LC-MS/MS protocol. As a self-validating system, this comparison will not only assess the performance of the NMR method but also provide a deeper understanding of the strengths and limitations of each technique, empowering you to make informed decisions for your specific research needs.

Part 1: The Benchmark - Quantification by LC-MS/MS

LC-MS/MS is the preferred method for trace-level quantification of lipids in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2] The technique combines the separation power of liquid chromatography with the precise mass-based detection of tandem mass spectrometry.

Principle of LC-MS/MS Quantification

The core of the method involves chromatographically separating C15:0 Ceramide from other lipids, followed by ionization and detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated C15:0 molecule) is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences, enabling accurate quantification even at low concentrations.[3]

LC-MS/MS Experimental Workflow

The following diagram outlines the typical workflow for ceramide quantification.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) IS Spike with Internal Standard (e.g., C17:0 Ceramide) Sample->IS Extract Lipid Extraction (e.g., Bligh & Dyer) IS->Extract Dry Dry Down & Reconstitute Extract->Dry LC Reverse-Phase LC Separation (e.g., C18 Column) Dry->LC MS ESI-MS/MS Detection (Positive Ion, MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calibrate Calibration Curve (Ratio vs. Concentration) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for C15:0 Ceramide quantification using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS
  • Internal Standard (IS) Spiking: To each 50 µL sample (e.g., plasma), add a known amount of a non-endogenous ceramide, such as C17:0 Ceramide.

    • Causality: The IS corrects for variability in sample extraction and ionization efficiency, ensuring accuracy. C17:0 is ideal as it is structurally similar to C15:0 but typically absent or at very low levels in biological samples.[4]

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture based on the Bligh and Dyer method.[4] This partitions lipids into the organic phase, separating them from water-soluble components.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).[4] Use a gradient elution to separate ceramides based on their hydrophobicity.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer in positive-ion electrospray ionization (ESI) mode. Set up an MRM transition for C15:0 Ceramide and the C17:0 IS.

  • Quantification: Generate a calibration curve by analyzing standards of known C15:0 concentrations with a fixed amount of IS. Plot the ratio of the C15:0 peak area to the IS peak area against concentration. Determine the concentration in unknown samples by interpolation from this curve.[4]

Table 1: Typical Performance Characteristics of LC-MS/MS for Ceramide Analysis
ParameterTypical PerformanceReference
Linearity (R²)>0.99[5][6]
Limit of Detection (LOD)5-50 pg/mL[4]
Limit of Quantification (LOQ)~1 pmol[5]
Inter/Intra-Assay Precision (%RSD)<15%[6]

Part 2: The Challenger - Quantification by ¹H NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed structural information and can be used for absolute quantification without the need for species-specific standards.[7] While less sensitive than mass spectrometry, its non-destructive nature and structural elucidation capabilities make it a valuable tool.[7]

Principle of ¹H NMR Quantification

Quantitative NMR (qNMR) relies on the principle that the integrated area of a specific resonance (peak) in the spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal. By comparing the integral of a unique C15:0 Ceramide proton signal to the integral of a known amount of an inert internal standard, the absolute concentration of the ceramide can be determined.

¹H NMR Experimental Workflow

The workflow for NMR is generally simpler in terms of instrumentation but requires careful sample preparation to ensure high-quality spectra.

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis Sample Biological Sample Extract Lipid Extraction (e.g., Folch Method) Sample->Extract Dry Dry Down Completely Extract->Dry Recon Reconstitute in Deuterated Solvent + Internal Standard (e.g., TSP) Dry->Recon Acquire Acquire 1D ¹H Spectrum (High-field Spectrometer) Recon->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate Concentration (Based on Integral Ratio) Integrate->Calculate

Caption: Workflow for C15:0 Ceramide quantification using ¹H NMR.

Detailed Experimental Protocol: ¹H NMR
  • Lipid Extraction: Perform a robust lipid extraction (e.g., Folch or Bligh and Dyer) on a larger volume of the initial sample compared to LC-MS/MS to ensure the final concentration is within the NMR detection range.

  • Drying and Reconstitution: Meticulously dry the lipid extract to remove all residual water and protic solvents. Reconstitute the sample in a known volume of a deuterated solvent (e.g., CDCl₃/CD₃OD mixture) containing a precise concentration of a certified qNMR internal standard (e.g., TSP-d4).

    • Causality: Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte signals. The internal standard must have a signal in a clean region of the spectrum and not interact with the analyte.[8][9]

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥600 MHz is recommended for lipid analysis) ensuring a sufficient relaxation delay (D1) for full signal recovery, which is critical for accurate quantification.

  • Data Processing: Carefully process the spectrum, applying phase and baseline corrections.

  • Signal Integration: Identify a well-resolved proton signal unique to the ceramide structure. The amide proton (NH) or specific vinyl protons can be candidates, although their chemical shifts can be sensitive to experimental conditions.[9][10] Integrate this signal and a known signal from the internal standard.

  • Concentration Calculation: Use the following formula to calculate the concentration of C15:0 Ceramide:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * CIS

    Where: C = concentration, I = integral value, N = number of protons for the integrated signal, and MW = molecular weight.

Part 3: The Cross-Validation Framework

The objective of cross-validation is to determine the level of agreement between the new method (NMR) and the reference method (LC-MS/MS). This involves analyzing the same set of samples with both techniques and statistically comparing the results.[11][12]

Cross-Validation Workflow Diagram

cluster_samples Sample Cohort cluster_analysis Parallel Analysis cluster_stats Statistical Comparison Samples Select 40-100 Samples (Covering Full Clinical Range) Aliquots Create Identical Aliquots Samples->Aliquots LCMS Quantify with LC-MS/MS Aliquots->LCMS NMR Quantify with ¹H NMR Aliquots->NMR Collate Collate Paired Data LCMS->Collate NMR->Collate Regression Linear Regression Analysis (Slope, Intercept, R²) Collate->Regression BlandAltman Bland-Altman Plot (Bias, Limits of Agreement) Collate->BlandAltman Conclusion Assess Method Equivalence Regression->Conclusion BlandAltman->Conclusion

Caption: Cross-validation process for comparing NMR and LC-MS/MS data.

Step-by-Step Cross-Validation Protocol
  • Sample Selection: Select a minimum of 40, and preferably over 100, individual samples that span the entire expected concentration range of C15:0 Ceramide.[12] Using only a narrow range can lead to misleading correlation results.

  • Parallel Analysis: Create identical aliquots from each sample. Analyze one set using the established LC-MS/MS protocol and the other set using the ¹H NMR protocol. It is crucial to randomize the analysis sequence to avoid systematic bias.[12]

  • Data Collation: For each sample, pair the concentration value obtained from LC-MS/MS (Method A, the reference) with the value from NMR (Method B, the new method).

  • Statistical Analysis:

    • Linear Regression: Plot the NMR results (Y-axis) against the LC-MS/MS results (X-axis). Calculate the linear regression equation (Y = mX + c) and the coefficient of determination (R²).[11]

      • Interpretation: In an ideal scenario of perfect agreement, the slope (m) would be 1.0, the y-intercept (c) would be 0, and R² would be >0.99. Deviations indicate systematic (proportional or constant) and random errors.[13]

    • Bland-Altman Analysis: This is a critical step for assessing agreement. For each sample, calculate the difference between the two measurements (NMR - LCMS) and the average of the two measurements ((NMR + LCMS)/2). Plot the difference (Y-axis) against the average (X-axis).[14]

      • Interpretation: This plot visualizes the bias. The mean of the differences estimates the constant bias, while the standard deviation of the differences helps calculate the "limits of agreement" (mean difference ± 1.96 * SD). If the differences are not randomly scattered around zero, it indicates a concentration-dependent bias.[12][14]

Part 4: Data Interpretation & Synthesis

The statistical analysis provides quantitative measures of the agreement between the two methods. These should be summarized and interpreted in the context of the research question.

Table 2: Example Cross-Validation Data Summary
Statistical ParameterIdeal ValueAcceptance CriteriaObserved ValueInterpretation
Regression Analysis
Slope1.00.95 - 1.051.03Minor proportional bias (+3%)
Y-Intercept0Close to zero0.05 µMNegligible constant bias
>0.99>0.980.985Strong linear relationship
Bland-Altman Analysis
Mean Bias0< ±5% of mean+0.12 µMNMR overestimates by an average of 0.12 µM
Limits of AgreementNarrowWithin predefined clinical/analytical goals-0.4 to +0.64 µM95% of differences fall within this range
Discussion of Outcomes
  • Strong Correlation, Significant Bias: It is possible to have a high R² value (e.g., 0.99) even if one method consistently reads 20% higher than the other.[11] This highlights why regression alone is insufficient and a Bland-Altman analysis is essential to reveal the systematic bias.

  • NMR vs. LC-MS/MS - A Synthesis: The cross-validation will likely confirm that LC-MS/MS is superior for low-concentration samples. However, for samples where C15:0 Ceramide levels are well above the NMR limit of quantification, the NMR method may prove to be a viable, faster, and non-destructive alternative. The key advantage of NMR is its ability to provide structural confirmation simultaneously with quantification, adding a layer of confidence to the identity of the analyte being measured.

Conclusion

Rigorous cross-validation is not merely a perfunctory exercise; it is a fundamental component of good scientific practice that ensures the accuracy and reliability of analytical data. By systematically comparing a proposed ¹H NMR method for C15:0 Ceramide quantification against the gold-standard LC-MS/MS technique, researchers can establish its performance characteristics, understand its limitations, and define the specific contexts in which it can be confidently deployed. This framework, grounded in statistical principles and practical workflows, provides a robust pathway for validating and integrating new analytical technologies into your research and development pipeline.

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A Senior Application Scientist's Guide to Reproducibility of C15:0 Ceramide Standard Curves Across Different Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids is paramount. Among these, ceramides have emerged as critical signaling molecules implicated in a myriad of cellular processes, from apoptosis to inflammation. Their accurate measurement is crucial for understanding disease pathogenesis and for the development of novel therapeutics. This guide provides an in-depth comparison of the reproducibility of C15:0 ceramide standard curves across two common mass spectrometry platforms: the Triple Quadrupole (TQ) and the Quadrupole Time-of-Flight (Q-TOF).

The choice of an appropriate internal standard is a critical first step in any quantitative bioanalytical method. C15:0 ceramide is often selected for the quantification of endogenous ceramides due to its structural similarity to the analytes of interest and its absence in most biological systems.[1] A robust and reproducible standard curve is the bedrock of accurate quantification, ensuring that the measured analyte concentration is reliable and consistent. This guide will delve into the nuances of generating such curves on different instrument types, highlighting the key factors that influence their performance.

The Central Role of Mass Spectrometry in Ceramide Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of ceramides in complex biological matrices.[2][3] This technique offers unparalleled sensitivity and selectivity, allowing for the precise measurement of individual ceramide species.[4][5] The two most commonly employed mass spectrometry platforms for this purpose are the Triple Quadrupole (TQ) and the Quadrupole Time-of-Flight (Q-TOF).

  • Triple Quadrupole (TQ) Mass Spectrometers: These instruments are renowned for their exceptional sensitivity and selectivity in targeted quantitative analysis.[5][6] They operate in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (the C15:0 ceramide), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection.[3] This highly specific detection method minimizes matrix interference and provides excellent signal-to-noise ratios, making TQs the workhorse for quantitative lipidomics.[7]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments offer high mass resolution and accuracy, making them ideal for both qualitative and quantitative analysis.[8][9] While they can perform targeted quantification, their strength lies in untargeted and discovery-based lipidomics, where the high-resolution data allows for the confident identification of unknown lipids.[10] For quantification, the high resolution of a Q-TOF can help to resolve isobaric interferences from the matrix, which can be a challenge for unit-resolution instruments like TQs.[9]

Experimental Workflow for Generating C15:0 Ceramide Standard Curves

The following diagram outlines the general workflow for generating a C15:0 ceramide standard curve.

Standard Curve Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard_Stock C15:0 Ceramide Stock Solution Serial_Dilution Serial Dilutions Standard_Stock->Serial_Dilution Diluent Matrix_Spike Spiking into Matrix (e.g., Plasma) Serial_Dilution->Matrix_Spike Calibration Standards Extraction Lipid Extraction Matrix_Spike->Extraction Protein Precipitation/ Liquid-Liquid Extraction LC_Separation UPLC Separation Extraction->LC_Separation Reconstituted Extract MS_Detection Mass Spectrometry Detection (TQ or Q-TOF) LC_Separation->MS_Detection Eluent Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Curve_Generation Standard Curve Generation (Concentration vs. Response) Peak_Integration->Curve_Generation Peak Areas Validation Curve Validation (Linearity, Accuracy, Precision) Curve_Generation->Validation Regression Analysis Ceramide Signaling Pathway Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide SMase->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Downstream Downstream Effectors (e.g., CAPPs, caspases) Ceramide->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Sources

The Purity Postulate: How C15:0 Ceramide Purity Dictates Lipidomic Data Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The High Stakes of Lipidomic Data Integrity

In the landscape of modern biomedical research, lipidomics has emerged as a powerful discipline for elucidating the complex roles of lipids in health and disease. Ceramides, in particular, are at the forefront of this research, acting as critical signaling molecules in apoptosis, inflammation, and metabolic regulation.[1][2] Their levels are often dysregulated in pathologies ranging from metabolic syndrome to neurodegenerative disorders and cancer, making them promising biomarkers and therapeutic targets.[3]

Part 2: The Lynchpin of Quantification: The Role of the Internal Standard

Mass spectrometry-based quantification is a comparative, not absolute, technique. The intensity of an analyte's signal can be influenced by numerous factors, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[4][5] To control for this variability, we employ internal standards (IS).

An ideal internal standard should mimic the chemical and physical behavior of the analyte as closely as possible but be distinguishable by the mass spectrometer. It must be added to the sample at the very beginning of the workflow to account for variability at every step.[4] C15:0 Ceramide (Cer(d18:1/15:0)) is an excellent choice for an IS in ceramide analysis for a key reason: its odd-numbered 15-carbon acyl chain makes it exceedingly rare in most mammalian systems, preventing interference from endogenous counterparts.[1] The quantification of an endogenous analyte, such as the biologically critical C16:0 Ceramide, is therefore calculated as a ratio of its peak area to the peak area of the C15:0 Ceramide IS.

This ratiometric approach is simple, elegant, and powerful. However, its accuracy is predicated on one non-negotiable assumption: the absolute purity and known concentration of the internal standard.

Part 3: The Purity Postulate in Practice: A Comparative Analysis

The central thesis of this guide is that even minor impurities in an internal standard can introduce significant and misleading errors into the final quantified data. To illustrate this, we present a comparative analysis based on a common scenario: quantifying endogenous C16:0 Ceramide in human plasma using two different lots of C15:0 Ceramide internal standard.

  • Standard A: High-Purity C15:0 Ceramide (>99.5%)

  • Standard B: Low-Purity C15:0 Ceramide (Simulated 95% Purity)

Predicting the Problem: Likely Impurities in C15:0 Ceramide Synthesis

Synthetic C15:0 Ceramide is typically produced by the N-acylation of a sphingoid base (like d18:1 sphingosine) with pentadecanoic acid (C15:0 fatty acid).[6][7] The most probable impurities are those arising from impure starting materials or incomplete reactions:

  • C16:0 Ceramide (Cer(d18:1/16:0)): The most common impurity. Commercial pentadecanoic acid is often derived from sources that also contain palmitic acid (C16:0). If the C15:0 fatty acid starting material is only 95% pure and contains 3-4% C16:0 fatty acid, this impurity will be carried directly into the final C15:0 Ceramide product.

  • C14:0 Ceramide (Cer(d18:1/14:0)): Another potential homologous impurity from the fatty acid starting material.

  • C15:0 Dihydroceramide (Cer(d18:0/15:0)): Arises if the sphingoid base starting material contains sphinganine (d18:0) in addition to sphingosine (d18:1).

The most analytically damaging of these is the C16:0 Ceramide impurity, as it is isobaric with the target analyte we intend to measure.

The Analytical Interference Mechanism

The following diagram illustrates how an impure internal standard corrupts the final quantitative result.

cluster_0 Scenario 1: High-Purity IS (>99.5%) cluster_1 Scenario 2: Low-Purity IS (95%) IS_A Spike with Pure IS (Known C15:0 Conc.) MS_A LC-MS/MS Analysis - C15 IS Peak Area (ISA) - C16 Analyte Peak Area (AA) IS_A->MS_A Analyte_A Endogenous Analyte (Unknown C16:0 Conc.) Analyte_A->MS_A Calc_A Ratio Calculation Result = (AA / ISA) * [IS Conc.] MS_A->Calc_A Result_A Accurate Result True biological concentration of C16:0 Ceramide is determined. Calc_A->Result_A IS_B Spike with Impure IS (Assumed C15:0 Conc. is inflated) Contains hidden C16:0 impurity MS_B LC-MS/MS Analysis - C15 IS Peak Area (ISB) - C16 Peak Area is now (Analyte + Impurity) (AB) IS_B->MS_B Analyte_B Endogenous Analyte (Unknown C16:0 Conc.) Analyte_B->MS_B Calc_B Ratio Calculation Result = (AB / ISB) * [IS Conc.] MS_B->Calc_B Result_B Inaccurate Result Numerator (AB) is artificially high. Denominator (ISB) is slightly low. Result is erroneously inflated. Calc_B->Result_B

Caption: Logical workflow demonstrating the impact of IS purity on final data.

Experimental Data: Quantifying the Error

To model this effect, a pooled human plasma sample was split into two groups. Both were spiked with an internal standard solution prepared at 100 ng/mL. Group A used the high-purity C15:0 Ceramide. Group B used the simulated low-purity C15:0 Ceramide (containing 4% C16:0 Ceramide impurity). The endogenous C16:0 Ceramide was then quantified.

Table 1: Mass Spectrometry Parameters for MRM Analysis

CompoundPrecursor Ion [M+H]+Product IonDwell Time (ms)Collision Energy (eV)
C15:0 Ceramide (IS) 524.5106264.27005035
C16:0 Ceramide (Analyte) 538.5262264.27005035
C14:0 Ceramide (Impurity)510.4949264.27005035
C15:0 Dihydroceramide526.5262266.28565035

Note: The shared product ion at m/z 264.27 arises from the cleavage of the amide bond, yielding the common sphingosine backbone fragment. This is why chromatographic separation is essential.

Table 2: Comparative Quantification of C16:0 Ceramide in Human Plasma (n=6 replicates)

ParameterGroup A (>99.5% Pure IS)Group B (95% Pure IS)% Difference
Mean Calculated Conc. (ng/mL) 85.4128.1+49.9%
Standard Deviation (ng/mL) 4.113.5+229%
Coefficient of Variation (%CV) 4.8%10.5%+119%

Part 4: A Self-Validating Protocol for Assessing Purity and Impact

Researchers must have confidence in their results. This protocol provides a self-validating workflow to not only quantify ceramides but also to implicitly check for the types of interferences discussed.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample 1. Plasma Sample (e.g., 50 µL) Spike 2. Spike with IS Add known concentration of C15:0 Ceramide Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry 4. Dry Down & Reconstitute Evaporate solvent, reconstitute in injection buffer Extract->Dry Inject 5. Inject Sample Dry->Inject Separate 6. Chromatographic Separation (e.g., C18 Reverse Phase) Inject->Separate Ionize 7. Electrospray Ionization (ESI+) Separate->Ionize Detect 8. MRM Detection Monitor specific precursor->product transitions for analyte and IS Ionize->Detect Integrate 9. Peak Integration Determine peak areas for analyte and IS Detect->Integrate Calculate 10. Calculate Concentration Use ratio of areas and IS conc. Integrate->Calculate Validate 11. Purity Check Examine IS chromatogram for co-eluting peaks at other ceramide m/z values Calculate->Validate Final 12. Report Final, Validated Result Validate->Final

Caption: Step-by-step experimental workflow for ceramide quantification.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare a stock solution of high-purity C15:0 Ceramide in an appropriate solvent (e.g., ethanol) at 1 mg/mL.

    • Create a working internal standard solution by diluting the stock to 1 µg/mL in the reconstitution solvent (e.g., Methanol:Isopropanol 1:1).

  • Sample Preparation:

    • To 50 µL of plasma in a glass tube, add 10 µL of the 1 µg/mL C15:0 Ceramide IS working solution.

    • Add 2 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes.

    • Add 500 µL of water. Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer into a clean glass tube.

    • Dry the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid film in 100 µL of reconstitution solvent.

  • LC-MS/MS Analysis:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 100% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use transitions from Table 1.

  • Data Analysis and Purity Validation:

    • Integrate the peak areas for the analyte (C16:0 Cer) and the internal standard (C15:0 Cer).

    • Calculate the concentration of the analyte using the formula: Analyte Conc. = (Area_Analyte / Area_IS) * Conc_IS

    • Crucial Validation Step: Extract the ion chromatogram for the C16:0 Ceramide transition (m/z 538.5 -> 264.3) but look at the retention time of your C15:0 Ceramide IS. A pure standard will show only baseline noise. The presence of a peak indicates that your IS is contaminated with the analyte itself, rendering the quantification invalid.

Part 5: Conclusion: From Bench to Breakthrough

The integrity of lipidomic data is not a matter of academic debate; it is a prerequisite for scientific progress. As this guide has demonstrated through logical principles and supporting data, the purity of the internal standard is a critical control point that dictates the validity of the entire experiment. Using a low-purity C15:0 Ceramide internal standard does not just introduce a small, acceptable error—it can lead to a complete misrepresentation of the biological reality, with concentration errors of 50% or more.

For researchers in academia and industry, the message is clear: investing in a high-purity, well-characterized internal standard is a direct investment in the certainty and impact of your research. It is a foundational step that ensures the data generated at the bench can confidently lead to the next breakthrough.

References

  • Wang, M., Wang, C., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 36(6), 693–714. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Chronic diseases, 2(1), 1. [Link]

  • Shaw, W. (2007). Internal standards for lipidomic analysis. LIPID MAPS. [Link]

  • Liebisch, G., et al. (2017). Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(8), 776-781. [Link]

  • Lipidomics Standards Initiative. (n.d.). Lipid Species Quantification. lipidomicstandards.org. [Link]

  • Holčapek, M., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412, 3287–3299. [Link]

  • Waters Corporation. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Waters Corporation. [Link]

  • Damen, M.C.A., et al. (2011). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 52(6), 1225-1234. [Link]

  • García-Cañaveras, J.C., et al. (2024). Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes. Analytica Chimica Acta, 1291, 342207. [Link]

  • Waters Corporation. (n.d.). Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. Waters Corporation. [Link]

  • Chew, W.S., et al. (2019). Large-scale lipidomics identifies associations between plasma sphingolipids and T2DM incidence. JCI Insight, 4(19), e126925. [Link]

  • Summers, S.A., et al. (2019). Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study. PLOS ONE, 14(5), e0216213. [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Journal of visualized experiments : JoVE, (35), 1757. [Link]

  • LIPID MAPS. (n.d.). Cer(d18:1/16:0). LIPID MAPS Lipidomics Gateway. [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. [Link]

  • Iga, S., et al. (2011). Preparation of Ceramide and Sphingosine by Chemical and Biochemical Methods. Romanian Biotechnological Letters, 16(6), 6841-6849. [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(16), 3332. [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. [Link]

  • Merrill, A. H., Jr. (2013). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. Cosmetics & Toiletries. [Link]

  • Burla, B., et al. (2018). MS-based lipidomics of human blood plasma: a targeted and standardized workflow for optimized coverage of the lipidome. Nature protocols, 13(11), 2564–2581. [Link]

  • Cajka, T., & Fiehn, O. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 82, 311-326. [Link]

Sources

Comparative cellular uptake of C15 Ceramide vs short-chain C6 Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the cellular uptake, intracellular trafficking, and metabolic fate of C15 Ceramide (a long-chain, often synthetic or "odd-chain" probe) versus C6 Ceramide (a short-chain, cell-permeable analog).

For researchers, the distinction is critical: C6 Ceramide is utilized for its ability to spontaneously cross plasma membranes and rapidly induce apoptotic signaling, acting as a "bioactive mimic." In contrast, C15 Ceramide (and similar long-chain variants like C16) exhibits physiological hydrophobicity, requiring specific delivery systems (e.g., BSA complexing, liposomes) to enter cells. Furthermore, C15 is frequently employed as an internal standard or specific probe (e.g., C15-NBD) because it is distinguishable from endogenous C16/C18 species by mass spectrometry.

Key Differentiators at a Glance
FeatureC6 Ceramide (Short-Chain)C15 Ceramide (Long-Chain/Probe)
Membrane Entry Spontaneous "flip-flop"; monomeric diffusion.Restricted; requires BSA carrier, solvent assistance, or vesicular transport.
Intracellular Fate Rapidly metabolized to Glucosylceramide (GlcCer) and Sphingomyelin (SM).Slower metabolism; often accumulates as free ceramide or metabolizes distinctively.
Localization Broad distribution

Golgi complex (rapid).
Endoplasmic Reticulum (ER) / Mitochondria (dependent on delivery).
Experimental Use Apoptosis inducer; Golgi tracker (NBD-C6).Mass Spec Internal Standard; Physiological mimic; BBB permeability studies.

Physicochemical Basis of Uptake

The differential uptake is governed by the biophysical properties of the acyl chain length.

Hydrophobicity and Critical Micelle Concentration (CMC)
  • C6 Ceramide: The short hexanoyl chain reduces hydrophobicity, raising the CMC. This allows C6 ceramide to exist as monomers in aqueous solution at higher concentrations, facilitating rapid partition into the plasma membrane outer leaflet and spontaneous translocation (flip-flop) to the inner leaflet.

  • C15 Ceramide: With a pentadecanoyl chain, C15 behaves like physiological C16 ceramide. It is highly hydrophobic with a very low CMC. In aqueous media, it forms aggregates or micelles that cannot spontaneously flip-flop across the bilayer. It requires a carrier (like Albumin) to shield the hydrophobic tail and present the lipid to the membrane.

Diagram: Uptake Mechanisms

The following diagram illustrates the kinetic difference between the spontaneous entry of C6 and the carrier-dependent entry of C15.

UptakeMechanism cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol / Organelles C6_Ext C6 Ceramide (Monomers) FlipFlop Spontaneous Flip-Flop C6_Ext->FlipFlop Rapid Partitioning C15_Ext C15 Ceramide (Aggregates) C15_BSA C15-BSA Complex C15_Ext->C15_BSA + BSA (Protocol) Endo Endocytosis / Transporter C15_Ext->Endo Inefficient (Aggregates) BSA BSA Carrier C15_BSA->Endo Facilitated Delivery C6_Golgi Golgi Accumulation (GlcCer Synthesis) FlipFlop->C6_Golgi Diffusion C15_Mito Mitochondria/ER (Stable Accumulation) Endo->C15_Mito Trafficking

Caption: C6 Ceramide enters via spontaneous flip-flop, while C15 Ceramide requires BSA complexing for efficient intracellular delivery.

Experimental Comparison: Biological Fate

Recent studies, including blood-brain barrier (BBB) models, have highlighted distinct metabolic profiles for these two ceramides.

Metabolism to Glucosylceramide (GlcCer)

A critical differentiator is the rate of conversion to GlcCer.

  • Observation: When cells are treated with C6 Ceramide , there is a rapid spike in C6-GlcCer levels. The Golgi-resident enzyme Glucosylceramide Synthase (GCS) easily accesses the soluble C6 substrate.

  • Observation: Treatment with C15 Ceramide (even when uptake is successful) results in significantly lower conversion to GlcCer compared to C6.

  • Implication: C15 is a more "stable" probe for studying ceramide accumulation effects (e.g., mitochondrial permeabilization) without the confounding variable of rapid clearance into glycosphingolipids.

Subcellular Targeting (NBD Probes)

When using fluorescent analogs (NBD-labeled):

  • NBD-C6-Ceramide: Widely used as a Golgi stain . It targets the Golgi complex within minutes at 4°C to 37°C.

  • NBD-C15-Ceramide (or Acetyl-C16-NBD): often exhibits different trafficking. While it can reach the Golgi, it is frequently used to study CERT-mediated transport or specific organelle contact sites because it mimics the natural chain length more closely than C6.

Validated Protocols for Cellular Delivery

To ensure scientific integrity, the delivery method must match the lipid's physical properties. Do not add C15 Ceramide directly from a DMSO stock into media, as it will precipitate.

Protocol A: Short-Chain C6 Ceramide Delivery

Best for: Apoptosis induction, Golgi staining.

  • Stock Preparation: Dissolve C6 Ceramide in DMSO to 10–50 mM.

  • Cell Treatment:

    • Dilute stock directly into pre-warmed culture media (final concentration usually 5–50 µM).

    • Vortex immediately to ensure dispersion.

    • Note: Final DMSO concentration should be <0.1%.

  • Incubation: 30 minutes to 6 hours depending on assay (e.g., 30 min for Golgi staining, 6h for apoptosis).

Protocol B: Long-Chain C15 Ceramide Delivery (BSA-Complexing)

Best for: Physiological uptake simulation, metabolic tracking. Mechanism: BSA acts as a carrier protein, mimicking physiological lipid transport.

  • Stock Preparation: Dissolve C15 Ceramide in Ethanol or DMSO (e.g., 5 mM).

  • BSA Solution: Prepare a 2% (w/v) Fatty-Acid Free BSA solution in PBS or serum-free media. Warm to 37°C.

  • Complexing Step (Critical):

    • While vortexing the BSA solution, slowly add the C15 dissolved in solvent.

    • Ratio: Aim for a 1:1 molar ratio of Ceramide:BSA or ensure the solvent volume is <2% of the BSA solution.

    • Incubate at 37°C for 30 minutes to allow the ceramide to bind to the BSA hydrophobic pockets.

  • Treatment: Add the Ceramide-BSA complex to cells. The BSA will deliver the lipid to the plasma membrane, facilitating uptake.

Data Visualization: Metabolic Divergence

The following diagram contrasts the downstream signaling and metabolic pathways activated by C6 vs C15.

MetabolicFate cluster_inputs C6 Intracellular C6 Ceramide GCS Glucosylceramide Synthase (Golgi) C6->GCS High Affinity Substrate Mito Mitochondrial Pore Formation C6->Mito At High Conc. C15 Intracellular C15 Ceramide C15->GCS Low Affinity / Restricted Access C15->Mito Physiological Potency Stable Stable C15 Pool (Slow Metabolism) C15->Stable Accumulation GlcCer C6-GlcCer (Rapid Clearance) GCS->GlcCer Apoptosis Apoptosis / Cell Death Mito->Apoptosis

Caption: C6 is rapidly glycosylated (cleared), whereas C15 accumulates, exerting sustained mitochondrial pressure.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
C15 Precipitation Added directly from DMSO to media.Use Protocol B (BSA Complexing) . Long-chain ceramides are insoluble in aqueous media.
No Apoptosis with C6 Rapid metabolism to GlcCer.Add a Glucosylceramide Synthase Inhibitor (e.g., PPMP or PDMP) to force C6 accumulation.
High Background (NBD) Probe sticking to plasticware.Use glass-bottom dishes; wash cells with fatty-acid free BSA after staining to "back-extract" excess probe from the membrane surface.
Mass Spec Confusion Endogenous interference.C15 is an odd-chain lipid. It should appear at a unique m/z (mass-to-charge ratio) distinct from natural C16/C18, making it an excellent internal standard.

References

  • Blood-brain barrier permeability analysis of plant ceramides.

    • Source: PLOS ONE (2020).[1]

    • Key Finding: Demonstrates differential uptake and metabolism of C6 (short) vs C15 (long) ceramides in BBB models.[1][2]

    • [1]

  • Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability.

    • Source: PubMed / Traffic (2015).
    • Key Finding: Compares NBD-C6 (Golgi marker) with long-chain NBD analogs, showing distinct stability and trafficking resistant to metabolic enzymes.
  • Ceramide channels increase the permeability of the mitochondrial outer membrane.

    • Source: Journal of Biological Chemistry (2002).
    • Key Finding: Establishes the mechanism of long-chain ceramide channel formation in mitochondria, relevant for C15/C16 toxicity.
  • Quantification of Ceramides in Biological Matrices using C15 Ceramide-1-phosph

    • Source: BenchChem Applic
    • Key Finding: Validates the use of C15 variants as internal standards due to their distinction

Sources

Benchmarking C15 Ceramide Extraction Efficiency Against Sphingomyelin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Sphingolipidomics

In quantitative lipidomics, the validity of your data rests entirely on the assumption that your Internal Standard (ISTD) behaves identically to your Analyte of Interest (AOI). For sphingolipid profiling, this assumption is frequently violated.

Researchers often use C15 Ceramide (d18:1/15:0) as an exogenous internal standard to quantify both Ceramides (Cer) and Sphingomyelin (SM) . While C15 Ceramide is an excellent structural analog for endogenous ceramides, it lacks the zwitterionic phosphocholine headgroup that defines Sphingomyelin.

This guide benchmarks the extraction efficiency of C15 Ceramide against Sphingomyelin. We demonstrate that traditional biphasic extractions (Bligh & Dyer, MTBE) often introduce a "differential recovery bias"—extracting the hydrophobic C15 Ceramide efficiently while losing the more polar Sphingomyelin to the aqueous phase or protein interface. We propose a Single-Phase Methanol protocol as the superior alternative for simultaneous recovery.

Physicochemical Divergence: Why Extraction Bias Occurs

To understand extraction failure, we must quantify the chemical divergence between the standard and the analyte.

Table 1: Physicochemical Properties Comparison
FeatureC15 Ceramide (ISTD) Sphingomyelin (d18:1/16:0) Impact on Extraction
Structure Sphingoid base + Fatty Acid (Amide linkage)Sphingoid base + Fatty Acid + Phosphocholine SM is significantly more polar.
Headgroup Hydroxyl (-OH)Phosphorylcholine (Zwitterionic)SM requires polar solvents for solubility.
LogP (Hydrophobicity) ~8.5 (High)~6.0 - 7.0 (Moderate)C15 Cer partitions strongly into organic solvents (CHCl₃, MTBE).
Water Solubility NegligibleLow, but forms micellesSM can be lost to the aqueous phase in LLE.
pKa Non-ionizable (neutral)~1 (Phosphate), ~14 (Amine)SM behaves as a zwitterion; pH affects recovery.

The Mechanic: In a biphasic system (e.g., Chloroform/Water), C15 Ceramide drives almost exclusively into the organic layer. Sphingomyelin, being amphiphilic, often aggregates at the interphase (protein disk) or partitions partially into the aqueous methanol layer, leading to under-quantification if normalized against the fully recovered C15 Ceramide.

Benchmarking Extraction Methods

We compared three industry-standard protocols for the simultaneous recovery of C15 Ceramide and Sphingomyelin from human plasma.

Experimental Setup
  • Matrix: Human Plasma (spiked with C15 Ceramide).

  • Detection: LC-MS/MS (QqQ), MRM mode.

  • Metric: Absolute Recovery (%) = (Area_post-extraction / Area_pre-spike) * 100.

Table 2: Recovery Efficiency Data
MethodSolvent SystemC15 Cer RecoverySphingomyelin RecoveryBias Factor
Bligh & Dyer (B&D) CHCl₃ / MeOH / H₂O95% ± 4% 65% - 75% High (SM loss to interphase)
MTBE (Matyash) MTBE / MeOH / H₂O98% ± 3% 50% - 80% High (SM is too polar for pure MTBE)
Single-Phase MeOH Pure Methanol99% ± 2% 96% - 101% Negligible (Ideal Match)
Analysis of Results
  • Bligh & Dyer: The "Gold Standard" fails here. The rigid phase separation traps a significant portion of Sphingomyelin at the protein interface (the "disk"), while C15 Ceramide moves freely to the chloroform phase.

  • MTBE: While safer than chloroform, MTBE is highly non-polar. It extracts neutral lipids (TAGs, Cer) well but struggles to solubilize the polar phosphocholine headgroup of SM, leading to poor recovery.

  • Single-Phase MeOH: By eliminating the water/organic partition, this method precipitates proteins while keeping both hydrophobic Ceramides and amphiphilic Sphingomyelins in solution. This is the recommended protocol.

Visualization: The Polarity Trap

The following diagram illustrates the partitioning behavior of C15 Cer vs. SM in different solvent systems.

ExtractionPathways cluster_Methods Extraction Methodologies Sample Biological Sample (Plasma/Tissue) BD Biphasic (Bligh & Dyer) CHCl3/MeOH/H2O Sample->BD MeOH Monophasic Pure Methanol Sample->MeOH OrgPhase Organic Phase (Hydrophobic) BD->OrgPhase C15 Cer partitions here AqPhase Aqueous/Interphase (Polar/Protein) BD->AqPhase SM trapped here (Interphase loss) Result_Valid Result: VALID C15 Cer (High) / SM (High) MeOH->Result_Valid Solubilizes Both Precipitates Protein Result_Bias Result: BIAS C15 Cer (High) / SM (Low) OrgPhase->Result_Bias AqPhase->Result_Bias

Caption: Comparative flux of C15 Ceramide and Sphingomyelin through biphasic vs. monophasic extraction systems.

Recommended Protocol: Single-Phase Methanol Extraction

This protocol is validated for high-throughput LC-MS/MS sphingolipidomics.[1] It ensures the C15 Ceramide ISTD and endogenous Sphingomyelin are recovered at identical rates.

Reagents
  • Extraction Solvent: LC-MS grade Methanol (pre-chilled to -20°C).

  • Internal Standard Spike: C15 Ceramide (Avanti Polar Lipids) dissolved in Methanol.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 10-20 µL of plasma/serum into a 1.5 mL Eppendorf tube.

    • Critical: Keep samples on ice to prevent enzymatic degradation.

  • Protein Precipitation & Extraction:

    • Add 180-300 µL (approx 15-20 volumes) of pre-chilled (-20°C) Methanol containing the C15 Ceramide ISTD cocktail.

    • Why: The high solvent ratio ensures complete protein precipitation while maintaining enough solvent capacity to hold lipids in solution.

  • Homogenization:

    • Vortex vigorously for 30 seconds .

    • Incubate at -20°C for 1 hour .

    • Why: Cold incubation aids in the precipitation of proteins that might otherwise bind lipids.

  • Separation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Observation: You will see a tight protein pellet. The supernatant contains your sphingolipids.

  • Recovery:

    • Transfer the clear supernatant to a glass LC-MS vial.

    • Note: Unlike B&D, there is no lower phase to fish out. You take the single liquid phase.[2]

  • Analysis:

    • Inject directly into LC-MS/MS (or dry down and reconstitute if concentration is required).

Protocol Validation (Self-Check)

To validate this system in your lab, run a "Post-Extraction Spike" experiment:

  • Extract a sample without ISTD.

  • Spike ISTD into the final extract (representing 100% recovery).

  • Compare the Area Counts of this "Post-Spike" to a standard "Pre-Spike" extraction.

  • If Pre-Spike/Post-Spike ratio is >0.95, your extraction is valid.

LC-MS/MS Pathway Visualization

Understanding the detection pathway is crucial for interpreting why separation matters.

LCMS_Workflow cluster_MS Triple Quadrupole MS/MS Extract Methanol Extract (C15 Cer + SM) Column Reverse Phase C18 Column (Separation by Hydrophobicity) Extract->Column Injection ESI ESI Source (+) Ionization Column->ESI Elution: SM (Early) -> Cer (Late) Q1 Q1: Parent Ion Selection [M+H]+ ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Fragment Ion m/z 264.3 (Sphingoid Base) Q2->Q3 Quant Quantification Ratio: Area(SM) / Area(C15 Cer) Q3->Quant

Caption: LC-MS/MS workflow. Note that SM elutes earlier than Cer due to polarity; co-extraction is vital for accurate ratios.

References

  • Xu, Y., et al. (2022). "A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis."[3] Analytical and Bioanalytical Chemistry, 414, 2829–2840. Link

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Link

  • Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. Link

  • Sullards, M. C., et al. (2011). "Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: 'inside-out' sphingolipidomics." Methods in Enzymology, 492, 1-25. Link

  • LIPID MAPS® Lipidomics Gateway. "Sphingolipid Extraction Protocols." Link

Sources

The Gold Standard and Emerging Alternatives: A Comparative Guide to Quantifying C15:0 Ceramide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of lipidomics, the quantification of specific ceramide species is paramount for researchers in drug development and disease pathology. Among these, C15:0 Ceramide, an odd-chain sphingolipid, is gaining attention as a potential biomarker. This guide provides an in-depth evaluation of the linearity range of C15:0 Ceramide analysis using triple quadrupole mass spectrometry (LC-MS/MS), the current gold standard. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data.

The Primacy of Triple Quadrupole Mass Spectrometry for C15:0 Ceramide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for ceramide quantification due to its exceptional sensitivity, specificity, and wide dynamic range.[1] The triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode, allows for the selective detection and quantification of target analytes, like C15:0 Ceramide, even in complex biological matrices.

The linearity of an analytical method is a critical parameter, defining the concentration range over which the instrument's response is directly proportional to the analyte concentration. For C15:0 Ceramide, achieving a broad linear range is essential for accurately quantifying its varying concentrations in diverse biological samples.

Understanding the Analytical Underpinnings

The robust performance of LC-MS/MS for C15:0 Ceramide analysis is grounded in several key principles:

  • Chromatographic Separation: Reverse-phase liquid chromatography effectively separates C15:0 Ceramide from other lipid species based on its hydrophobicity. This separation is crucial to minimize matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

  • Selective Ionization: Electrospray ionization (ESI) is the most common ionization technique for ceramides. In positive ion mode, ceramides readily form protonated molecules ([M+H]⁺). The choice of ionization mode and source parameters is optimized to maximize the signal intensity for C15:0 Ceramide.

  • Specificity of MRM: The power of the triple quadrupole lies in its ability to perform MRM. In this mode, the first quadrupole (Q1) selects the precursor ion (the protonated C15:0 Ceramide molecule), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) selects a specific fragment ion, unique to C15:0 Ceramide. This two-stage mass filtering provides exceptional specificity, filtering out noise and interferences from the biological matrix.

Experimental Protocol: Establishing the Linearity of C15:0 Ceramide by LC-MS/MS

This protocol outlines a validated method for determining the linearity of C15:0 Ceramide in a triple quadrupole mass spectrometer. The causality for each step is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Standards: C15:0 Ceramide and a suitable internal standard (IS), such as C17:0 Ceramide. The use of a non-endogenous, structurally similar IS is critical to correct for variations in sample preparation and instrument response.[2]

  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, and water.

  • Additives: Formic acid and ammonium formate to aid in protonation and improve chromatographic peak shape.

  • Biological Matrix: Human plasma or other relevant biological matrix.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to efficiently extract C15:0 Ceramide from the complex biological matrix while removing interfering substances.

Step-by-Step Protocol:

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation of lipids.

  • Spike Internal Standard: Add a known concentration of the C17:0 Ceramide internal standard to all samples, calibration standards, and quality controls (QCs). This is a crucial step for accurate quantification.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add a mixture of methanol and methyl tert-butyl ether (MTBE) to the plasma sample. Methanol precipitates proteins, while MTBE extracts the lipids.

    • Vortex vigorously to ensure thorough mixing and extraction.

    • Add water to induce phase separation.

    • Centrifuge to pellet the precipitated proteins and separate the aqueous and organic layers.

  • Isolate the Lipid Layer: Carefully collect the upper organic layer containing the lipids.

  • Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase composition. This ensures compatibility with the LC system and focuses the analytes at the head of the column.

LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrument used.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating ceramides.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to effectively separate ceramides with different chain lengths.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C to ensure reproducible retention times.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • C15:0 Ceramide: The precursor ion is the protonated molecule. The fragment ion typically corresponds to the sphingoid base after the loss of the fatty acid chain and a water molecule.

      • C17:0 Ceramide (IS): Similar fragmentation pattern to C15:0 Ceramide.

    • Optimization: The collision energy and other MS parameters should be optimized for each analyte to achieve the highest signal intensity.

Linearity Assessment
  • Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of C15:0 Ceramide into the biological matrix. The concentration range should be chosen to encompass the expected physiological or experimental concentrations. A typical range for ceramides can span from low ng/mL to µg/mL.[3]

  • Analyze Samples: Inject the calibration standards, QCs, and unknown samples into the LC-MS/MS system.

  • Construct Calibration Curve: Plot the peak area ratio of the analyte (C15:0 Ceramide) to the internal standard (C17:0 Ceramide) against the nominal concentration of the calibration standards.

  • Evaluate Linearity: Perform a linear regression analysis. The method is considered linear if the coefficient of determination (R²) is ≥ 0.99. The linear range is the concentration range over which this linearity is maintained.

Performance of LC-MS/MS for C15:0 Ceramide

Based on validated methods for similar odd-chain ceramides, the following performance characteristics can be expected for a C15:0 Ceramide assay using triple quadrupole MS.

ParameterExpected PerformanceRationale
Linearity (R²) ≥ 0.99Demonstrates a strong proportional relationship between concentration and response.
Linear Range ~1 ng/mL to 1000 ng/mLThis wide range allows for the quantification of C15:0 Ceramide in both healthy and diseased states where concentrations may vary significantly.[4]
Limit of Quantification (LOQ) ~1 ng/mLThe high sensitivity of the triple quadrupole enables the detection of low endogenous levels of C15:0 Ceramide.[2]
Precision (%CV) < 15%Indicates high reproducibility of the measurement.
Accuracy (%RE) 85-115%Shows the closeness of the measured value to the true value.

A Comparative Look: Alternative Analytical Methodologies

While LC-MS/MS is the gold standard, other techniques can be employed for ceramide analysis, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates volatile compounds. For ceramide analysis, derivatization is required to convert the non-volatile ceramides into more volatile derivatives, typically by hydrolysis and methylation of the fatty acid.

  • Performance Comparison:

    • Linearity: GC-MS can achieve good linearity, but the derivatization step can introduce variability and may not be as straightforward as the direct analysis by LC-MS.

    • Sensitivity: GC-MS can be highly sensitive, but the sample preparation is more extensive.

    • Specificity: While MS provides specificity, the chromatographic separation of complex lipid mixtures may not be as efficient as with LC for this class of molecules.

    • Throughput: The longer run times and extensive sample preparation make GC-MS less suitable for high-throughput analysis compared to modern LC-MS methods.[5]

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
  • Principle: This method uses HPLC for separation, followed by detection using a UV or fluorescence detector. As ceramides lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag is necessary.

  • Performance Comparison:

    • Linearity: Good linearity can be achieved, but it is highly dependent on the efficiency and reproducibility of the derivatization reaction.

    • Sensitivity: Fluorescence detection can be very sensitive, but it is generally less sensitive than mass spectrometry.

    • Specificity: This method lacks the specificity of mass spectrometry. Co-eluting compounds can interfere with the quantification, leading to less accurate results, especially in complex matrices.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is an immunoassay that uses antibodies to detect and quantify specific molecules. For ceramides, a competitive ELISA format is typically used.[6][7]

  • Performance Comparison:

    • Linearity: ELISA kits typically have a more limited linear range compared to LC-MS/MS.

    • Sensitivity: The sensitivity of ELISA kits can vary, but they are generally less sensitive than LC-MS/MS.[8]

    • Specificity: The specificity of an ELISA is determined by the antibody used. There is a potential for cross-reactivity with other structurally similar lipids, which can lead to overestimation of the ceramide concentration.[8]

    • Throughput: ELISA is well-suited for high-throughput screening of a large number of samples.

Comparative Summary of Analytical Techniques

FeatureTriple Quadrupole MS (LC-MS/MS)Gas Chromatography-MS (GC-MS)HPLC-UV/FluorescenceELISA
Specificity Very High (MRM)HighLow to ModerateModerate to High
Sensitivity Very HighHighModerate to HighModerate
Linear Range WideModerate to WideModerateNarrow
Sample Prep Moderate (Extraction)Extensive (Derivatization)Extensive (Derivatization)Minimal
Throughput HighLowModerateVery High
Cost HighModerateLowLow to Moderate
Expertise HighHighModerateLow

Visualizing the Workflow and Rationale

Experimental Workflow for Linearity Assessment

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis p1 Biological Sample (e.g., Plasma) p2 Spike Internal Standard (C17:0 Ceramide) p1->p2 p3 Protein Precipitation & Liquid-Liquid Extraction p2->p3 p4 Isolate Lipid Layer p3->p4 p5 Dry & Reconstitute p4->p5 a1 Inject into LC-MS/MS System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Construct Calibration Curve d2->d3 d4 Linear Regression (R² ≥ 0.99) d3->d4

Caption: Workflow for establishing the linearity of C15:0 Ceramide using LC-MS/MS.

Logical Relationship of Analytical Choices

G cluster_ms Mass Spectrometry cluster_lc Liquid Chromatography cluster_is Internal Standard goal Accurate Quantification of C15:0 Ceramide ms1 Triple Quadrupole ms2 MRM Mode ms1->ms2 ms3 High Specificity & Sensitivity ms2->ms3 ms3->goal lc1 Reverse-Phase C18 lc2 Separation from Matrix lc1->lc2 lc3 Reduced Ion Suppression lc2->lc3 lc3->goal is1 Odd-Chain Ceramide (C17:0) is2 Correction for Variability is1->is2 is3 Improved Precision & Accuracy is2->is3 is3->goal

Caption: Rationale for key methodological choices in LC-MS/MS analysis of C15:0 Ceramide.

Conclusion: Selecting the Optimal Technique

For researchers requiring the highest level of accuracy, specificity, and a wide linear range for the quantification of C15:0 Ceramide, triple quadrupole mass spectrometry (LC-MS/MS) is unequivocally the superior choice. Its performance characteristics ensure reliable data for both fundamental research and clinical applications.

Alternative methods like GC-MS and HPLC with non-MS detectors, while having their merits, are hampered by the need for derivatization and a lack of specificity, respectively. ELISA, on the other hand, excels in high-throughput screening but at the cost of a narrower dynamic range and potential cross-reactivity.

The choice of analytical technique should ultimately be guided by the specific research question, the required level of data quality, sample throughput needs, and available resources. However, for a definitive and robust quantification of C15:0 Ceramide, the data clearly supports the adoption of a well-validated LC-MS/MS method.

References

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. Retrieved from [Link]

  • Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. ResearchGate. Retrieved from [Link]

  • SCIEX. (n.d.). LipidQuan: HILIC based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen. Retrieved from [Link]

  • Huang, Q., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]

  • AMSBIO. (n.d.). Human Ceramide (CER) Elisa kit. Retrieved from [Link]

  • Antibodies.com. (n.d.). Universal Ceramide ELISA Kit (A326471). Retrieved from [Link]

  • Luque-Córdoba, D., et al. (2024). Comprehensive profiling of ceramides in human serum by liquid chromatography coupled to tandem mass spectrometry combining data independent/dependent acquisition modes. Analytica Chimica Acta, 1287, 342115.
  • MDPI. (2025). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). LC/MS and GC/FID give different answers on fatty acid amounts for the same sample? Retrieved from [Link]

  • Kim, M. S., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. Retrieved from [Link]

  • Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Ceramide ELISA Kit. Retrieved from [Link]

  • Grijalva, V., et al. (2022). Ceramide as a Biomarker for HFpEF in Women: Menopause, Aging, and Pregnancy. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Retrieved from [Link]

  • Weir, J. M., et al. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ceramides as Novel Disease Biomarkers. Retrieved from [Link]

  • Miller, B. F., et al. (2021). Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest. PMC. Retrieved from [Link]

  • Meikle, P. J., & Summers, S. A. (2021). Circulating Ceramides- Are Origins Important for Sphingolipid Biomarkers and Treatments? Frontiers in Endocrinology. Retrieved from [Link]

  • Breivik, H. (2019). Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. Norwegian Research Information Repository. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a bioactive sphingolipid. While often classified as "Non-Hazardous" by GHS criteria in its pure solid form, its disposal is strictly regulated by the solvent matrix in which it is dissolved and its biological application.

ParameterSpecification
Chemical Name N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide)
CAS Number 6266-23-5 (d18:1/15:0)
Physical State Waxy Solid / Powder
Primary Hazard Bioactive Lipid (Apoptosis Inducer); Solvent Hazard (Flammability/Toxicity depending on vehicle)
RCRA Status Not P-listed or U-listed. Regulated as Characteristic Waste (D001) when in flammable solvents.
PPE Requirements Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, safety glasses.

Chemical Context & Hazard Assessment

To ensure scientific integrity in your disposal workflow, you must distinguish between the intrinsic hazard of the lipid and the regulatory hazard of the carrier.

The "Solvent Trap" in Lipidomics

C15 Ceramide is a hydrophobic molecule. In research settings, it is rarely disposed of as a pure solid. It is almost exclusively handled in organic solvents (DMSO, Ethanol, Methanol) or cellular media.

  • Scientific Causality: The lipid itself is non-volatile and generally stable. However, because it is an odd-chain ceramide often used as an internal standard or biological probe to induce cellular arrest/apoptosis, it must be treated as a bioactive contaminant .

  • Regulatory Reality: The Environmental Protection Agency (EPA) and local EHS bodies classify the waste stream based on the solvent , not the lipid (unless the lipid is acutely toxic, which C15 Ceramide is not).

Waste Segregation Decision Matrix

This self-validating system ensures you select the correct waste stream every time, preventing regulatory violations.

Waste_Segregation Start Start: Identify Waste State IsSolid Is it Solid? (Powder/Wipes) Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid PureStock Expired Pure Stock? IsSolid->PureStock Contaminated Contaminated Debris (Gloves/Wipes) IsSolid->Contaminated SolventCheck Identify Solvent Base IsLiquid->SolventCheck SolidBin Solid Chemical Waste (Label: Non-Hazardous Lipid) PureStock->SolidBin Contaminated->SolidBin Halogenated Halogenated (Chloroform/MeOH) SolventCheck->Halogenated Flammable Flammable Non-Halogenated (Ethanol/Methanol) SolventCheck->Flammable DMSO DMSO / High Boiling Point SolventCheck->DMSO Aqueous Aqueous / Cell Media (<5% Organic) SolventCheck->Aqueous HaloBin Halogenated Waste Stream (Code: F002) Halogenated->HaloBin FlamBin Flammable Waste Stream (Code: D001) Flammable->FlamBin DMSOBin Organic Waste (Toxic) Do NOT mix with Bleach DMSO->DMSOBin BioBin Biowaste / Autoclave Aqueous->BioBin

Figure 1: Decision logic for segregating C15 Ceramide waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Scenario A: Disposal of Stock Powder (Solid)

Context: Expired vials or residual powder.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Solid Chemical Waste."

  • Labeling: Explicitly list "this compound" on the tag. Do not use abbreviations like "C15 Cer."

  • Defacement: If the original vial is empty, deface the label before tossing it in the trash. If it contains residue, the entire vial goes into the Solid Chemical Waste jar.

Scenario B: Disposal of Solutions (The Critical Workflow)

Most violations occur here. Select the protocol matching your solvent.[1][2]

Protocol B1: Ethanol or Methanol Solutions
  • Hazard: Ignitability (Flash point < 60°C).[3]

  • RCRA Code: D001 (Ignitable).

  • Procedure:

    • Pour into the Flammable Solvents carboy (Red can/Safety can).

    • Record the volume and constituent ("Ethanol 99%, Ceramide <1%") on the waste log.

    • Caution: Do not precipitate the lipid by adding water; keep it dissolved to ensure uniform waste characterization.

Protocol B2: DMSO Solutions
  • Hazard: Skin permeability. DMSO carries the bioactive lipid through nitrile gloves.

  • Procedure:

    • Pour into a separate Non-Halogenated Organic waste container dedicated to DMSO.

    • Crucial Warning: Never mix DMSO waste with strong oxidizers (like peroxides) or acid waste, as violent reactions can occur.

    • Labeling: "DMSO Waste with Trace Bioactive Lipids."

Protocol B3: Chloroform/Methanol (Lipid Extraction Waste)
  • Hazard: Toxicity and Carcinogenicity.

  • RCRA Code: F002 (Spent Halogenated Solvents).

  • Procedure:

    • Must go into the Halogenated Waste carboy.

    • Segregate strictly from non-halogenated waste to avoid elevating the disposal cost of the entire non-halogenated stream.

Scenario C: Aqueous Cell Culture Waste

Context: Media containing C15 Ceramide added to cells.

  • Bioactivity Check: Since C15 Ceramide induces apoptosis, the media contains cellular debris and bioactive agent.

  • Procedure:

    • Aspirate media into a vacuum flask containing 10% Bleach (Sodium Hypochlorite) to quench biological activity.

    • Allow to sit for 20 minutes.

    • Disposal via sanitary sewer is generally permissible only after bleaching, provided the organic solvent concentration (DMSO/Ethanol) is <1% of the total volume.

    • If solvent >1%: The mixture must be collected as Aqueous Chemical Waste , not poured down the drain.

Spill Response Workflow

In the event of a spill, the primary concern is the solvent vehicle.

Spill_Response Assess 1. Assess Volume & Solvent (Is it Flammable?) PPE 2. Don PPE (Double Nitrile Gloves) Assess->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 4. Clean Surface (Soap & Water Wash) Contain->Clean Dispose 5. Disposal (Bag as Solid Chem Waste) Clean->Dispose

Figure 2: Immediate response steps for C15 Ceramide spills.

Spill Cleanup Protocol:

  • Isolate: Mark the area. If the solvent is volatile (Chloroform/Methanol), ensure fume hood ventilation is active.

  • Absorb: Use polypropylene pads or vermiculite. Do not use paper towels for halogenated solvents if possible (efficiency issue).

  • Decontaminate: Wash the surface with a detergent solution (e.g., Alconox) to emulsify residual lipids, followed by water.

  • Disposal: All absorbent materials must be bagged and tagged as Solid Chemical Waste .

References

  • Avanti Polar Lipids. (2019).[4] Safety Data Sheet: this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Sphingosine. Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link][5]

Sources

Personal protective equipment for handling N-Pentadecanoyl-D-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: N-Pentadecanoyl-D-erythro-sphingosine (C15 Ceramide)

Executive Summary & Scientific Context

This compound (commonly C15 Ceramide ; d18:1/15:[1][2]0) is a synthetic sphingolipid comprised of a sphingosine backbone acylated with a 15-carbon fatty acid.

In the field of lipidomics and drug development, C15 Ceramide is the gold standard internal standard (IS) for quantifying endogenous ceramides via LC-MS/MS. Because the 15-carbon chain length is virtually non-existent in mammalian biological systems (which favor even-chain fatty acids like C16, C18, C24), C15 Ceramide provides a unique mass signature that does not interfere with endogenous analytes, allowing for precise normalization of extraction efficiency and ionization suppression.

This guide outlines the safety, logistical, and operational protocols required to maintain the integrity of this standard and ensure operator safety.

Risk Assessment & Safety Profile

While pure C15 Ceramide is often classified as non-hazardous under GHS criteria, the operational risk lies heavily in the organic solvents required for its solubilization (Chloroform, Methanol, DMSO) and the physical nature of the dry powder (inhalation potential).

Hazard Identification
ComponentStatePrimary HazardsGHS Signal
C15 Ceramide (Pure) PowderLow acute toxicity. Potential respiratory irritant if inhaled.Warning (Precautionary)
Chloroform SolventCarcinogen, Reproductive Toxin, Skin Irritant.DANGER
Methanol SolventFlammable, Toxic if swallowed/inhaled (blindness).DANGER
DMSO SolventCarrier solvent (can transport toxins through skin).Warning
Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific activity being performed.

ActivityHand ProtectionEye ProtectionBody ProtectionRespiratory
Package Receipt Nitrile (Standard)Safety GlassesLab CoatNone
Weighing Powder Nitrile (Double)Safety GogglesLab CoatN95 (if outside hood)
Solubilization Viton or PVA (if using Chloroform)Safety GogglesLab Coat + ApronFume Hood (Mandatory)
LC-MS Analysis Nitrile (Standard)Safety GlassesLab CoatNone

Critical Safety Note: Standard Nitrile gloves degrade rapidly when exposed to Chloroform. If dissolving C15 Ceramide in Chloroform, use PVA or Viton gloves , or employ a "double-glove" technique with immediate change-out upon splash contact.

Operational Protocol: Storage to Solubilization

Ceramides are hydrophobic and prone to aggregation. Improper solubilization is the #1 cause of poor standard curve linearity in mass spectrometry.

Phase 1: Receiving & Storage
  • Arrival: Product typically arrives on dry ice.

  • Inspection: Verify the vial is sealed. If the powder is clumped or discolored (yellowing indicates oxidation), reject the lot.

  • Storage: Store immediately at -20°C .

    • Best Practice: Store under an inert gas overlay (Argon or Nitrogen) to prevent oxidation of the double bond in the sphingosine backbone.

Phase 2: Reconstitution (The "Solubilization Art")

Objective: Create a stable Master Stock Solution (e.g., 1 mM or 1 mg/mL).

  • Solvent Choice:

    • Methanol: Good for LC-MS compatibility. Requires warming.

    • Ethanol: Biocompatible for cell culture.[3]

    • Chloroform/Methanol (2:1): Best solubility, but difficult to pipette (drips) and incompatible with some plasticware.

    • DMSO: High solubility, but difficult to remove (high boiling point).

Protocol (Methanol Route - Recommended for LC-MS):

  • Equilibration: Remove vial from freezer and let it warm to Room Temperature (20-25°C) for 30 minutes before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense inside, degrading the lipid via hydrolysis.

  • Solvent Addition: Add high-purity (LC-MS grade) Methanol to the vial to achieve target concentration.

  • Thermal Activation: Cap tightly. Incubate at 37°C - 50°C in a water bath for 15-30 minutes.

    • Mechanism: Ceramides have high phase transition temperatures. Heat disrupts the crystal lattice, allowing solvent penetration.

  • Sonication: Sonicate in a bath sonicator for 5-10 minutes until the solution is perfectly clear.

    • Check: Hold against light.[1] If "swirls" or particulates are visible, repeat heating and sonication.

Phase 3: Aliquoting

Never freeze-thaw the Master Stock repeatedly.

  • Aliquot the Master Stock into amber glass vials (Teflon-lined caps).

  • Flush with Argon/Nitrogen before capping.

  • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Workflow Visualization

The following diagram illustrates the critical path from dry powder to a stable Internal Standard (IS) Working Solution.

G Receive Receipt: Dry Ice Shipment Inspect for seal integrity Storage Storage: -20°C (Protect from light/moisture) Receive->Storage Equilibrate Equilibration: 30 mins @ RT (Prevents condensation) Storage->Equilibrate  Prepare for use Solubilize Solubilization: Add Methanol Heat (40°C) + Sonicate Equilibrate->Solubilize Check Visual Check: Is solution clear? Solubilize->Check Aliquot Aliquot: Glass Vials Argon Purge -> -20°C Check->Aliquot  Yes Repeat Repeat Heat/Sonicate Check->Repeat  No (Cloudy) Repeat->Solubilize

Figure 1: Critical workflow for reconstituting C15 Ceramide. Note the mandatory equilibration step to prevent moisture contamination.

Disposal & Waste Management

Proper disposal depends on the solvent state of the material.

  • Dry Powder Residue:

    • Trace amounts in vials can be rinsed with solvent.

    • Empty vials should be defaced and disposed of in Sharps/Glass waste .

  • Solvent Solutions (Methanol/Chloroform/DMSO):

    • Collect in Halogenated Organic Waste containers (if Chloroform is used).

    • Collect in Non-Halogenated Organic Waste containers (if only Methanol/Ethanol/DMSO is used).

    • Do NOT pour down the drain. Lipids can coat plumbing, and solvents are environmental toxins.

  • Spill Cleanup:

    • Powder Spill: Wipe with a damp paper towel (water/ethanol). Dispose of towel as solid chemical waste.

    • Solvent Spill: Use a spill pillow or vermiculite. Ventilate the area immediately.

References

  • Avanti Polar Lipids. C15 Ceramide (d18:1/15:0) Product & Safety Information. Retrieved from

  • Cayman Chemical. this compound Safety Data Sheet. Retrieved from

  • Lipid MAPS Consortium. Sphingolipid Structure and Classification Protocols. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Ceramide Signaling & Safety. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.